molecular formula C4H7BrO B1281819 4-Bromobutan-2-one CAS No. 28509-46-8

4-Bromobutan-2-one

Cat. No.: B1281819
CAS No.: 28509-46-8
M. Wt: 151 g/mol
InChI Key: HVVXCLMUSGOZNO-UHFFFAOYSA-N
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Description

4-Bromobutan-2-one ( 28509-46-8) is a high-purity organic compound with the molecular formula C₄H₇BrO and a molecular weight of 151.00 g/mol. This chemical, with its canonical SMILES of CC(=O)CCBr, serves as a fundamental electrophilic building block in advanced organic synthesis . Its primary importance stems from its role as a reactive intermediate, where its electrophilic nature, conferred by the carbon-bromine bond, makes it highly susceptible to nucleophilic substitution reactions (SN1 and SN2) . This reactivity is exploited in the production of fine chemicals for the pharmaceutical and agrochemical industries. Researchers utilize this compound as a key precursor in the synthesis of complex molecular architectures. A prominent application is its use in the construction of nitrogen and sulfur-containing heterocycles, such as substituted pyrroles and various 2-aminothiazole derivatives, which are core structures in many natural products and pharmaceuticals investigated for their potential biological activities . Its alkylating properties also make it a valuable tool in biochemical research for probing enzyme mechanisms and modifying biomolecules like proteins to study structure-function relationships . For safe handling, note that this compound is classified with the UN# 1224 and belongs to Packing Group III . It must be stored in a dark place under an inert atmosphere, preferably in a freezer under -70°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXCLMUSGOZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498878
Record name 4-Bromobutan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28509-46-8
Record name 4-Bromobutan-2-one
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Record name 4-bromobutan-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutan-2-one (CAS No: 28509-46-8) is a bifunctional organic compound featuring both a ketone and a primary alkyl bromide. This unique structural arrangement makes it a highly valuable and reactive intermediate in advanced organic synthesis. Its electrophilic nature, primarily at the carbon bearing the bromine atom, allows for a wide range of nucleophilic substitution reactions. This reactivity is harnessed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly nitrogen and sulfur-containing heterocycles.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its key reactive pathways.

Chemical and Physical Properties

This compound is a colorless to brown liquid with a pungent, acetone-like odor.[2] It is soluble in water and common organic solvents. Due to its reactivity and potential for degradation, it requires specific storage conditions to maintain its purity.[3]

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized in the table below. Note that while experimental data for basic properties are available, specific spectral peak assignments are often predicted or inferred from the analysis of its isomers and related compounds, as publicly available experimental spectra are limited.

PropertyValueCitation(s)
IUPAC Name This compound[4]
CAS Number 28509-46-8[3][5]
Molecular Formula C₄H₇BrO[1][4]
Molecular Weight 151.00 g/mol [1][4]
Appearance Colorless to Brown/Dark-brown Liquid[2]
Boiling Point 59 °C @ 12 Torr[2]
Density (Predicted) 1.439 ± 0.06 g/cm³[2]
Storage Conditions Store in freezer (-20°C to -70°C), inert atmosphere, protect from light[1][3]
¹H NMR (Predicted) δ (ppm): ~3.5 (t, 2H, -CH₂Br), ~3.0 (t, 2H, -COCH₂-), ~2.2 (s, 3H, -CH₃)
¹³C NMR (Predicted) δ (ppm): ~205 (C=O), ~45 (-COCH₂-), ~30 (-CH₂Br), ~28 (-CH₃)[6]
IR Spectroscopy (Expected) ν (cm⁻¹): ~1715 (C=O stretch), ~2920-3000 (C-H stretch), ~650 (C-Br stretch)[3]
Mass Spec (Expected) Molecular Ion (M⁺): m/z 150 & 152 (1:1 ratio); Base Peak: m/z 43 ([CH₃CO]⁺)[1]

Reactivity Profile

The chemical behavior of this compound is dominated by two key features: the electrophilic α-carbon adjacent to the carbonyl group and the carbonyl group itself.

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing inductive effect of the adjacent carbonyl group. This makes the terminal carbon highly susceptible to Sₙ2 attack by a wide variety of nucleophiles.[1][3] This reactivity is the cornerstone of its utility as an alkylating agent.[3]

  • Heterocycle Synthesis: It is a key precursor in multicomponent reactions for synthesizing heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in pharmacologically active molecules.[3]

Experimental Protocols

Synthesis of this compound from 4-Hydroxybutan-2-one

This protocol describes a common laboratory-scale synthesis via bromination of the corresponding alcohol.

  • Materials:

    • 4-Hydroxybutan-2-one

    • Phosphorus tribromide (PBr₃)

    • Pyridine

    • Chloroform (anhydrous)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutan-2-one in anhydrous chloroform.

    • Add pyridine to the solution (approximately 1.2 equivalents).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of phosphorus tribromide (PBr₃) in chloroform (approximately 0.4 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 5-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation.

Characterization: Boiling Point Determination (Reduced Pressure)

Since this compound has a relatively high boiling point at atmospheric pressure and may be thermally sensitive, its boiling point is typically determined under reduced pressure.

  • Apparatus:

    • Thiele tube or similar heating apparatus

    • Thermometer

    • Small test tube

    • Capillary tube (sealed at one end)

    • Vacuum source and manometer

  • Procedure:

    • Place a small amount (0.5-1 mL) of this compound into the small test tube.

    • Invert the capillary tube (open end down) and place it inside the test tube.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.

    • Connect the apparatus to a vacuum system and reduce the pressure to the desired value (e.g., 12 Torr). Record this pressure.

    • Begin heating the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Visualization of Chemical Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup & Extraction cluster_3 Purification Reactants 4-Hydroxybutan-2-one Pyridine Chloroform Cooling Cool to 0 C Reactants->Cooling Add_PBr3 Add PBr3 dropwise Cooling->Add_PBr3 Stir Stir at RT for 5h Add_PBr3->Stir Quench Quench with Ice Stir->Quench Extract Extract with Et2O Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Pathway

This pathway demonstrates the utility of this compound in forming heterocyclic structures. The reaction proceeds through an initial Sₙ2 attack followed by cyclization and dehydration.

G reactant1 This compound intermediate1 Thioether Intermediate (via SN2) reactant1->intermediate1 Nucleophilic attack by S reactant2 Thioamide (e.g., Thiourea) reactant2->intermediate1 intermediate2 Cyclized Hemiaminal (Intramolecular attack) intermediate1->intermediate2 N attacks C=O product Substituted Thiazole intermediate2->product Dehydration (-H2O)

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

References

An In-depth Technical Guide to 4-Bromobutan-2-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobutan-2-one, a versatile bifunctional reagent crucial in various organic synthesis applications, particularly in the development of pharmaceutical intermediates. This document details its molecular structure, physicochemical properties, spectroscopic signature, and provides a detailed experimental protocol for its synthesis.

Core Concepts: Structure and Molecular Formula

This compound, with the molecular formula C₄H₇BrO, is a ketone functionalized with a primary alkyl bromide.[1][2] Its IUPAC name is this compound.[2] The molecule consists of a four-carbon chain with a carbonyl group at the second position and a bromine atom at the fourth position. This unique arrangement of functional groups imparts a dual reactivity to the molecule, making it a valuable building block in organic synthesis. The presence of the electrophilic carbonyl carbon and the carbon bearing the good leaving group (bromide) allows for a variety of nucleophilic substitution and addition reactions.

The canonical SMILES representation of the molecule is CC(=O)CCBr, and its InChIKey is HVVXCLMUSGOZNO-UHFFFAOYSA-N.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₇BrO[1][2]
Molecular Weight 151.00 g/mol [1][2]
CAS Number 28509-46-8[1][2]
Boiling Point 59 °C @ 12 Torr
Density 1.439 ± 0.06 g/cm³ (Predicted)
Appearance Brown to Dark-brown Liquid
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Three distinct signals are expected: a singlet for the methyl protons (C1), a triplet for the methylene protons adjacent to the carbonyl group (C3), and a triplet for the methylene protons attached to the bromine (C4). The chemical shifts would be influenced by the electronegativity of the adjacent functional groups.
¹³C NMR Four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the carbonyl carbon (expected to be the most downfield), the methylene carbon adjacent to the carbonyl, and the methylene carbon bonded to bromine.
Infrared (IR) A strong absorption band characteristic of a ketone C=O stretch is expected in the region of 1715-1725 cm⁻¹. A C-Br stretching vibration would be observed in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1] Common fragmentation patterns would involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. One common and effective method involves the bromination of 4-hydroxybutan-2-one.[1] An alternative approach, detailed in patent literature, utilizes methyl 3-oxopentanoate as a starting material.

Synthesis of this compound from 4-Hydroxybutan-2-one

This protocol is based on the established method of brominating a primary alcohol using phosphorus tribromide (PBr₃).

Materials:

  • 4-Hydroxybutan-2-one

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybutan-2-one in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key structural and reactive features of this compound and a simplified workflow for its synthesis.

structure_and_reactivity Structure and Reactivity of this compound cluster_structure Molecular Structure cluster_reactivity Key Reactive Sites C4H7BrO C₄H₇BrO structure electrophilic_carbonyl Electrophilic Carbonyl Carbon (Site for Nucleophilic Addition) structure->electrophilic_carbonyl Reacts with nucleophiles electrophilic_carbon Electrophilic Carbon (Site for Nucleophilic Substitution) structure->electrophilic_carbon Reacts with nucleophiles

Structure and key reactive sites of this compound.

synthesis_workflow Simplified Synthesis Workflow start Starting Material (e.g., 4-Hydroxybutan-2-one) reaction Bromination Reaction (e.g., with PBr₃) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Drying, Filtration, Distillation) workup->purification product Final Product (this compound) purification->product

A simplified workflow for the synthesis of this compound.

References

In-Depth Technical Guide to CAS Number 28509-46-8: Identification and Verification of 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 28509-46-8, identified as 4-Bromobutan-2-one. This document details its chemical identity, physicochemical properties, a verified synthesis protocol, and methods for its analytical verification. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the safe and effective handling and application of this versatile reagent. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.

Chemical Identification

The compound associated with CAS number 28509-46-8 is unequivocally identified as this compound. It is a functionalized ketone containing a primary alkyl bromide.

Identifier Value
CAS Number 28509-46-8
IUPAC Name This compound
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
Canonical SMILES CC(=O)CCBr
InChI Key HVVXCLMUSGOZNO-UHFFFAOYSA-N
Synonyms 4-Bromo-2-butanone, 2-Acetoylethyl bromide, Bromomethyl acetone

Physicochemical Properties

This compound is a liquid at room temperature and possesses properties characteristic of a reactive alkylating agent.

Property Value
Appearance Brown to Dark-brown Liquid
Boiling Point 59 °C at 12 Torr
Density 1.439 ± 0.06 g/cm³ (Predicted)
Purity Typically ≥95%

Synthesis of this compound

A primary and efficient method for the synthesis of this compound is the bromination of 4-Hydroxy-2-butanone. This reaction proceeds via a nucleophilic substitution mechanism.

Synthesis Workflow

The synthesis involves the conversion of the primary alcohol in 4-hydroxy-2-butanone to a primary alkyl bromide.

synthesis_workflow cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Reaction Conditions cluster_product Product 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Reaction Reaction 4-Hydroxy-2-butanone->Reaction Phosphorus tribromide Phosphorus tribromide Phosphorus tribromide->Reaction Pyridine Pyridine Pyridine->Reaction Chloroform Chloroform Chloroform->Reaction Temperature: 20 °C Temperature: 20 °C Temperature: 20 °C->Reaction Time: 5 hours Time: 5 hours Time: 5 hours->Reaction This compound This compound Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Work-up & Purification->this compound

A flowchart illustrating the synthesis of this compound.
Experimental Protocol

This protocol is based on a reported synthesis with a yield of 89%.

Materials:

  • 4-Hydroxy-2-butanone

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Chloroform (CHCl₃)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Hydroxy-2-butanone in anhydrous chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • To this mixture, add phosphorus tribromide dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Reactivity and Applications

This compound is a valuable electrophilic building block in organic synthesis. Its reactivity is dominated by the presence of the carbon-bromine bond, making it susceptible to nucleophilic substitution reactions (SN1 and SN2). This reactivity is harnessed in the synthesis of various fine chemicals, including nitrogen and sulfur-containing heterocycles which are core structures in many pharmaceutical compounds. Additionally, its alkylating properties make it a useful tool in biochemical research for modifying proteins and probing enzyme mechanisms.

reactivity This compound This compound Substituted Product Substituted Product This compound->Substituted Product Leaving Group (Br-) Leaving Group (Br-) This compound->Leaving Group (Br-) Nucleophile (Nu:) Nucleophile (Nu:) Nucleophile (Nu:)->this compound S N 1 or S N 2

General reaction pathway of this compound with nucleophiles.

Analytical Verification

The identity and purity of this compound can be confirmed using standard analytical techniques.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the methylene protons adjacent to the carbonyl group, and the methylene protons adjacent to the bromine atom.
¹³C NMR Resonances for the methyl carbon, the carbonyl carbon, the methylene carbon alpha to the carbonyl, and the methylene carbon attached to bromine.
IR Spectroscopy A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1715-1725 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Verification Workflow

A logical workflow for the verification of a synthesized batch of this compound.

verification_workflow cluster_spectroscopy Spectroscopic Analysis Synthesized Product Synthesized Product Purity Check (TLC/GC) Purity Check (TLC/GC) Synthesized Product->Purity Check (TLC/GC) Purification (if needed) Purification (if needed) Purity Check (TLC/GC)->Purification (if needed) Structure Confirmation Structure Confirmation Purity Check (TLC/GC)->Structure Confirmation If pure Purification (if needed)->Structure Confirmation ¹H NMR ¹H NMR Structure Confirmation->¹H NMR ¹³C NMR ¹³C NMR Structure Confirmation->¹³C NMR IR Spectroscopy IR Spectroscopy Structure Confirmation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structure Confirmation->Mass Spectrometry Verified this compound Verified this compound ¹H NMR->Verified this compound ¹³C NMR->Verified this compound IR Spectroscopy->Verified this compound Mass Spectrometry->Verified this compound

A workflow for the analytical verification of this compound.

Safety Information

This compound is classified as a flammable liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage and Handling

Store in a cool, dark, and dry place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer.

Conclusion

This compound (CAS 28509-46-8) is a valuable and reactive building block in organic synthesis. This guide provides essential technical information for its identification, synthesis, and verification. Adherence to the detailed protocols and safety precautions outlined herein will enable researchers and drug development professionals to utilize this compound effectively and safely in their work.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one, with the CAS number 28509-46-8, is a valuable bifunctional organic compound featuring both a ketone and a primary alkyl bromide.[1] This unique structural arrangement makes it a highly versatile reagent and a key building block in synthetic organic chemistry. Its electrophilic nature, primarily due to the carbon-bromine bond, allows it to readily participate in nucleophilic substitution reactions, making it an important intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and reactions, and visualizations of key chemical processes.

Physical and Chemical Properties

This compound is a liquid at room temperature, typically described as brown to dark-brown.[3] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄H₇BrO[1][4]
Molecular Weight 151.00 g/mol [1][4]
CAS Number 28509-46-8[1]
Appearance Brown to Dark-brown Liquid[3]
Boiling Point 59 °C at 12 Torr[5]
Density (Predicted) 1.439 ± 0.06 g/cm³[5]
Solubility Soluble in water and organic solvents.
InChI InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3[4]
InChIKey HVVXCLMUSGOZNO-UHFFFAOYSA-N[1][4]
Canonical SMILES CC(=O)CCBr[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound
TechniqueFeaturePredicted Chemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR -CH₃ (s)2.2 ppm
-CH₂- (t)3.1 ppm
-CH₂Br (t)3.6 ppm
¹³C NMR -CH₃30.0 ppm
-CH₂-45.0 ppm
-CH₂Br25.0 ppm
C=O205.0 ppm
Infrared (IR) C=O Stretch~1715-1720 cm⁻¹
C-Br Stretch~515-690 cm⁻¹

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the presence of the ketone and the primary alkyl bromide functional groups. The bromine atom acts as a good leaving group, making the C4 carbon susceptible to nucleophilic attack.[1]

Nucleophilic Substitution Reactions

This compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.[1] The general mechanism involves the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

Below is a diagram illustrating the Sₙ2 reaction of this compound with a generic nucleophile (Nu⁻).

Caption: Generalized Sₙ2 reaction of this compound.

Experimental Protocols

Synthesis of this compound from 4-Hydroxy-2-butanone

A common and efficient method for the synthesis of this compound is the bromination of 4-hydroxy-2-butanone using phosphorus tribromide (PBr₃).[6]

Materials:

  • 4-Hydroxy-2-butanone

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Chloroform

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxy-2-butanone and a catalytic amount of pyridine in chloroform.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound. A yield of approximately 89% can be expected under optimized conditions.[6]

The workflow for this synthesis is outlined in the diagram below.

Synthesis_Workflow start Start: Dissolve 4-hydroxy-2-butanone and pyridine in chloroform cool Cool to 0-5 °C in an ice bath start->cool add_pbr3 Slowly add PBr₃ cool->add_pbr3 react Stir at room temperature for 5 hours add_pbr3->react monitor Monitor reaction by TLC react->monitor quench Quench with deionized water monitor->quench Reaction complete extract Workup: Wash with H₂O, NaHCO₃, brine quench->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify end_product End: Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Sₙ2 Reaction of this compound with Sodium Azide

This protocol describes a representative Sₙ2 reaction to synthesize 4-azidobutan-2-one.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in acetone.

  • Add a stoichiometric amount of sodium azide to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with deionized water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 4-azidobutan-2-one.

  • Further purification can be achieved by column chromatography if necessary.

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis. Its physical and chemical properties, particularly its susceptibility to nucleophilic attack, make it a valuable precursor for the construction of complex molecular architectures. The experimental protocols provided in this guide offer a foundation for the synthesis and utilization of this important chemical intermediate in research and development settings. Careful handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to 4-Bromobutan-2-one: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobutan-2-one, a key electrophilic building block in organic synthesis. The document details the systematic IUPAC nomenclature, physicochemical and spectroscopic properties, and a detailed experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for professionals in research, drug development, and fine chemical production.

IUPAC Nomenclature

The systematic name for the compound with the chemical structure CH₃COCH₂CH₂Br is This compound . The determination of this name follows the official guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

The naming process is governed by the following hierarchical rules:

  • Identification of the Principal Functional Group: The molecule contains two functional groups: a ketone (C=O) and a haloalkane (C-Br). According to IUPAC priority rules, the ketone group takes precedence over the halogen.

  • Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional group (the ketone) consists of four carbon atoms. Therefore, the parent alkane is "butane".

  • Suffix Modification: The "-e" ending of the parent alkane is replaced with the suffix "-one" to denote the ketone, resulting in "butanone".

  • Numbering the Parent Chain: The chain is numbered to assign the lowest possible locant (position number) to the principal functional group. Numbering from right to left places the carbonyl carbon at position 2, whereas numbering from left to right would place it at position 3. Therefore, the former is chosen, establishing the name "butan-2-one".

  • Identification and Naming of Substituents: The bromine atom is treated as a substituent and is denoted by the prefix "bromo".

  • Assigning Locant to the Substituent: The bromine atom is located on carbon 4 of the numbered chain.

  • Final Assembly of the Name: The substituent name and its locant are placed as a prefix to the parent name, resulting in the final IUPAC name: This compound .

IUPAC_Nomenclature A Identify Functional Groups (Ketone, Bromo) B Determine Principal Group (Ketone > Halogen) A->B Priority Rules C Identify Longest Carbon Chain (4 Carbons -> Butane) B->C D Apply Suffix for Principal Group (Butane -> Butanone) C->D Suffix Rule E Number Chain for Lowest Ketone Locant (C2) D->E Numbering Rule F Identify and Name Substituent (Bromo) E->F G Assign Locant to Substituent (Position 4) F->G H Assemble Final IUPAC Name: This compound G->H Prefix Rule

Figure 1: Logical workflow for the IUPAC naming of this compound.

Physicochemical and Spectroscopic Data

This compound is a versatile reagent whose physical and spectroscopic properties are crucial for its application and characterization.[1] The key data are summarized below.

Physicochemical Properties

The following table presents the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₄H₇BrO[2]
Molecular Weight 151.00 g/mol [1][2]
CAS Number 28509-46-8[1]
Appearance Colorless liquid[3]
Boiling Point 59 °C at 12 Torr[3]
Density 1.439 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index N/A

Note: Experimental values for density and refractive index are not consistently reported in the literature. The density value provided is a predicted measure.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most prominent peak is the strong C=O stretch of the ketone.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1720 - 1715C=O (Ketone)Stretch
~3000 - 2850C-H (Alkyl)Stretch
~600 - 500C-BrStretch
Source:[1]

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5Triplet2H-CH₂-Br
~3.0Triplet2H-CO-CH₂-
~2.2Singlet3HCH₃-CO-

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon Assignment
~205C=O (C2)
~45-CO-CH₂- (C3)
~30CH₃-CO- (C1)
~25-CH₂-Br (C4)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The provided data represents typical values.

Experimental Protocol: Synthesis of this compound

A primary and efficient laboratory-scale method for the synthesis of this compound is the bromination of 4-hydroxybutan-2-one using phosphorus tribromide (PBr₃).[1] This Sₙ2 reaction effectively substitutes the hydroxyl group with a bromine atom.[1]

Reaction: 3 HOCH₂CH₂COCH₃ + PBr₃ → 3 BrCH₂CH₂COCH₃ + H₃PO₃

Materials and Reagents
  • 4-hydroxybutan-2-one

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Chloroform (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybutan-2-one (1 equivalent) and pyridine (1 equivalent) in anhydrous chloroform.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.34 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approximately 20 °C). Let the reaction stir for 5 hours.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation to afford the final product with high purity. A reported yield for this reaction is approximately 89%.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification A Dissolve 4-hydroxybutan-2-one and pyridine in CHCl3 B Cool to 0 °C A->B C Add PBr3 dropwise B->C D Stir at 20 °C for 5h C->D E Quench with H2O D->E Reaction Completion F Extract with CHCl3 E->F G Wash with H2O, NaHCO3, Brine F->G H Dry with MgSO4 G->H I Concentrate in vacuo H->I J Vacuum Distillation I->J K Pure this compound

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable bifunctional compound with well-defined properties and established synthetic routes. Its utility as an electrophilic building block in the synthesis of pharmaceuticals and other complex organic molecules is well-documented.[1] This guide provides essential technical information to support its safe and effective use in a research and development setting.

References

A Comprehensive Technical Guide to 4-Bromobutan-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromobutan-2-one, a key building block in organic synthesis, particularly relevant to the pharmaceutical and agrochemical industries. This document outlines its chemical synonyms, physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the construction of complex molecular architectures.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and supplier catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

Name Type Name
IUPAC Name This compound[1]
CAS Number 28509-46-8[2][3][4][5]
Synonyms 4-bromo-2-butanone[1][6]
2-acetoyl ethyl bromide[1][6]
bromomethyl acetone[6]
Methyl-(2-brom-aethyl)-keton[6]
2-bromoethyl(methyl)ketone[6]
1-ACETYL-2-BROMOETHANE[6]
4-Brom-butan-2-on[6]
2-Butanone, 4-bromo-[1][6]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessments, and analytical method development.

Property Value
Molecular Formula C₄H₇BrO[2]
Molecular Weight 151.00 g/mol [2]
Boiling Point 59 °C @ 12 Torr[6][7]
Density (Predicted) 1.439 ± 0.06 g/cm³[6][7]
Appearance Brown to reddish-brown liquid[7]
Storage Temperature -20°C (in freezer, under inert atmosphere)[7]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 4-hydroxybutan-2-one. Below is a detailed protocol based on a literature procedure with a reported yield of 89%.[4]

Synthesis of this compound from 4-Hydroxy-2-butanone

This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃) in the presence of pyridine to neutralize the hydrogen bromide (HBr) byproduct.[2][4]

Materials:

  • 4-Hydroxy-2-butanone

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Chloroform (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and drying

Procedure:

  • To a stirred solution of 4-hydroxy-2-butanone (1.0 equivalent) in anhydrous chloroform in a round-bottom flask, add pyridine (1.0 equivalent).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.34 equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 5 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from 4-hydroxy-2-butanone.

SynthesisWorkflow Synthesis of this compound 4-hydroxy-2-butanone 4-Hydroxy-2-butanone This compound This compound 4-hydroxy-2-butanone->this compound Bromination PBr3 PBr₃ / Pyridine Chloroform, 20°C, 5h PBr3->this compound

References

The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Haloketones are a pivotal class of organic compounds, distinguished by the presence of a halogen atom alpha to a carbonyl group. This unique structural arrangement confers a heightened and versatile reactivity, establishing them as indispensable building blocks in synthetic organic chemistry. Their significance is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the synthesis of a myriad of therapeutic agents, including a wide range of heterocyclic compounds. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of α-haloketones. It delves into their fundamental reaction mechanisms, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Reactivity Principles

The reactivity of α-haloketones is primarily dictated by the powerful electron-withdrawing effects of both the carbonyl group and the adjacent halogen atom. This electronic environment results in two key characteristics:

  • Enhanced Electrophilicity of the α-Carbon: The inductive effect of the carbonyl group significantly polarizes the carbon-halogen (C-X) bond. This polarization increases the partial positive charge on the α-carbon, rendering it exceptionally susceptible to nucleophilic attack. This heightened electrophilicity is the cornerstone of their utility as potent alkylating agents.

  • Acidity of α'-Hydrogens: Protons on the carbon atom on the opposite side of the carbonyl group (the α'-position) exhibit increased acidity. These protons can be readily abstracted by a base to form an enolate intermediate, a critical step in reactions such as the Favorskii rearrangement.

The interplay of these two features allows for a diverse range of chemical transformations, making α-haloketones versatile synthons for complex molecule construction.

Key Reaction Mechanisms and Pathways

The dual electrophilic nature of α-haloketones, at both the α-carbon and the carbonyl carbon, gives rise to several fundamental reaction pathways.

Nucleophilic Substitution (SN2) Reactions

One of the most common and synthetically useful reactions of α-haloketones is the nucleophilic substitution of the halogen atom. Due to the electronic activation by the adjacent carbonyl group, these reactions proceed readily through a bimolecular nucleophilic substitution (SN2) mechanism. A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to introduce diverse functional groups.

Generalized SN2 mechanism for nucleophilic substitution of α-haloketones.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing at least one α'-hydrogen. In the presence of a base, these compounds rearrange to form carboxylic acid derivatives. For cyclic α-haloketones, this rearrangement results in a synthetically valuable ring contraction. The mechanism is believed to proceed through a cyclopropanone intermediate.

Favorskii_Rearrangement cluster_0 Enolate Formation cluster_1 Cyclopropanone Formation cluster_2 Nucleophilic Attack & Ring Opening cluster_3 Protonation reactant α-Haloketone enolate Enolate reactant->enolate -H⁺ (Base) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular S N 2, -X⁻ attack Nucleophilic Attack (e.g., OR⁻) cyclopropanone->attack opened Carbanion attack->opened product Carboxylic Acid Derivative (Ester) opened->product +H⁺

Mechanism of the Favorskii rearrangement via a cyclopropanone intermediate.

Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis

The bifunctional nature of α-haloketones makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds. A classic example is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. This reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to afford the thiazole ring, a common scaffold in many pharmaceutical agents.

Hantzsch_Thiazole_Synthesis start α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate (via S N 2) start->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration (-H₂O)

Reaction pathway for the Hantzsch thiazole synthesis.

Data Presentation: Quantitative Reactivity

The reactivity of α-haloketones in SN2 reactions is dramatically enhanced compared to their corresponding alkyl halides. This is quantified by the relative rate constants of their reactions with nucleophiles. The nature of the halogen atom also plays a critical role, with reactivity increasing down the group (I > Br > Cl > F).

Table 1: Relative SN2 Reaction Rates of α-Haloketones vs. Alkyl Halides

SubstrateNucleophileSolventRelative Rate
ChloroacetoneKIAcetone36,000[1]
1-ChloropropaneKIAcetone1

Table 2: Influence of the Halogen Leaving Group on Reactivity

α-HaloketoneHalogen Leaving GroupRelative Reaction Rate with I⁻ in Acetone
α-IodoacetoneI⁻~35,000[2]
α-BromoacetoneBr⁻Intermediate
α-ChloroacetoneCl⁻1
α-FluoroacetoneF⁻Very Slow

Table 3: Representative Spectroscopic Data for α-Haloketones

CompoundIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Chloroacetone~17254.29 (s, 2H), 2.33 (s, 3H)201.2, 46.1, 26.5
Bromoacetone~17203.88 (s, 2H), 2.39 (s, 3H)201.8, 35.1, 27.2
Iodoacetone~17153.65 (s, 2H), 2.30 (s, 3H)203.1, 27.9, 6.4
Phenacyl bromide~16907.98 (d, 2H), 7.64 (t, 1H), 7.51 (t, 2H), 4.45 (s, 2H)191.1, 134.1, 133.7, 128.9, 128.8, 31.1[3][4]

Experimental Protocols

Synthesis of an α-Haloketone: Bromination of Acetophenone

Objective: To synthesize phenacyl bromide (α-bromoacetophenone) from acetophenone.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Round-bottom flask with dropping funnel and magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve acetophenone (0.1 mol) in glacial acetic acid (approx. 40 mL).

  • Cool the solution in an ice bath to 5-10 °C.

  • Slowly add bromine (0.15 mol) dropwise to the cooled solution with constant stirring over a period of 2 hours.

  • After the addition is complete, allow the mixture to stir overnight at room temperature.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure phenacyl bromide.

Nucleophilic Substitution: Synthesis of N,N-bis(phenacyl)aniline

Objective: To demonstrate the SN2 reactivity of an α-haloketone with an amine.

Materials:

  • Aniline

  • α-Bromoacetophenone

  • Sodium Carbonate

  • Polyethylene glycol 400 (PEG 400)

  • Ultrasonic processor

  • Ethanol

Procedure:

  • In a suitable vessel, mix aniline (10.0 mmol), α-bromoacetophenone (20 mmol), sodium carbonate (10.0 mmol), and PEG 400 (0.2 g, 0.5 mmol).

  • Irradiate the mixture using an ultrasonic processor at 350 W at room temperature in an open-air vessel.

  • Monitor the reaction by TLC; the reaction is typically complete within 30-45 minutes.[5]

  • Upon completion, wash the solid product with ethanol (15 cm³) and recrystallize from ethanol to afford the pure N,N-bis(phenacyl)aniline.[5]

Favorskii Rearrangement: Synthesis of Ethyl Cyclopentanecarboxylate

Objective: To perform a ring contraction of a cyclic α-haloketone.

Materials:

  • 2-Chlorocyclohexanone

  • Sodium metal

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium (2.2 eq) in anhydrous ethanol (200 mL) at 0 °C under an argon atmosphere.

  • In a separate flask, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether (150 mL).

  • Transfer the solution of the α-haloketone via cannula to the freshly prepared sodium ethoxide solution at 0 °C.

  • Allow the resulting slurry to warm to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55 °C for 4 hours.

  • Cool the reaction mixture to ambient temperature, then further cool to 0 °C in an ice/water bath.

  • Dilute the mixture with diethyl ether and carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography to afford the desired ethyl cyclopentanecarboxylate.

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole

Objective: To synthesize a thiazole derivative from an α-haloketone and a thioamide.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • Aqueous Sodium Bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone and an equimolar amount of thiourea in methanol.

  • Heat the mixture at reflux. The initial product formed is the HBr salt of the thiazole.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Neutralize the mixture with an aqueous solution of sodium bicarbonate. This will cause the free base of the 2-amino-4-phenylthiazole to precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain the final product.

Conclusion

α-Haloketones are exceptionally versatile and reactive intermediates in organic synthesis, a direct consequence of the synergistic electronic effects of the carbonyl and halo substituents. Their ability to readily undergo nucleophilic substitution and rearrangement reactions, such as the Favorskii rearrangement, and to serve as precursors for a vast array of heterocyclic systems, solidifies their importance in the construction of complex molecular architectures. A thorough understanding of their reactivity profiles, as outlined in this guide, is crucial for researchers and professionals in the field of drug discovery and development, enabling the design of efficient synthetic routes to novel therapeutic agents. The provided quantitative data and detailed experimental protocols serve as a practical resource for the application of α-haloketone chemistry in the laboratory.

References

An In-depth Technical Guide to the Electrophilic Nature of 4-Bromobutan-2-one in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutan-2-one is a bifunctional molecule featuring a ketone and a primary alkyl bromide. Its electrophilic character, primarily at the C4 position, is significantly enhanced by the electron-withdrawing nature of the adjacent carbonyl group. This heightened reactivity makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and in alkylation reactions. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its key reactions with various nucleophiles, including quantitative data, experimental protocols, and mechanistic pathways.

Core Concepts of Electrophilicity in this compound

The electrophilic reactivity of this compound is centered at two primary sites: the carbon atom bearing the bromine (C4) and the carbonyl carbon (C2). The C4 position is particularly susceptible to nucleophilic attack due to the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond and increases the partial positive charge on the carbon atom.[1] This makes this compound a potent alkylating agent, readily undergoing nucleophilic substitution reactions, predominantly via an S(_N)2 mechanism.[1]

Key Reactions and Mechanistic Pathways

The electrophilic nature of this compound is demonstrated in a variety of important organic transformations.

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental to its application in the synthesis of more complex molecules.

Primary and secondary amines react with this compound to form the corresponding N-substituted aminoketones. These reactions typically proceed under mild conditions and are crucial for introducing a butan-2-one moiety into a molecule.

  • Reaction with Secondary Amines: Secondary amines undergo similar alkylation reactions. The lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic C4 carbon of this compound.

General Reaction Scheme with Amines:

G reagents R1R2NH + this compound product R1R2N-CH2CH2C(=O)CH3 + HBr reagents->product Nucleophilic Substitution (SN2)

Caption: General reaction of this compound with amines.

This compound also serves as an electrophile for a variety of other nucleophiles, expanding its synthetic utility.

  • Reaction with Cyanide: The reaction with cyanide ions, typically from potassium cyanide, results in the formation of 4-cyanobutan-2-one. This reaction is a classic example of an S(_N)2 reaction and is a useful method for carbon chain extension.[3]

  • N-Alkylation of Indoles: The indole nitrogen can act as a nucleophile to attack this compound, leading to N-alkylation. This is a common strategy for the functionalization of indoles in medicinal chemistry.[4]

Hantzsch Thiazole Synthesis

A cornerstone application of α-haloketones like this compound is the Hantzsch synthesis of thiazoles. This reaction involves the condensation of the α-haloketone with a thioamide or thiourea derivative.[5][6][7][8] The reaction of this compound with thiourea, for example, yields 2-amino-4-methylthiazole, a valuable scaffold in medicinal chemistry.[9]

Reaction Scheme for Hantzsch Thiazole Synthesis:

G reactants This compound + Thiourea intermediate Thiazoline intermediate reactants->intermediate Nucleophilic attack & Cyclization product 2-Amino-4-methylthiazole intermediate->product Dehydration

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Favorskii Rearrangement

Under basic conditions, α-haloketones with an α'-proton can undergo the Favorskii rearrangement to form carboxylic acid derivatives.[10] In the case of this compound (which is a β-haloketone), a variation of this rearrangement can be considered for its isomeric form, 3-bromobutan-2-one. A study on the Favorskii rearrangement of isomeric α-bromobutan-2-ones with sodium methoxide in methanol provides insight into the product distribution.[11]

Reaction Scheme for Favorskii Rearrangement (of an isomeric α-bromoketone):

G reactant 3-Bromobutan-2-one enolate Enolate reactant->enolate Base (MeO-) cyclopropanone Cyclopropanone intermediate enolate->cyclopropanone Intramolecular SN2 product Methyl 2-methylpropanoate cyclopropanone->product Nucleophilic attack by MeO- & Ring opening

Caption: Favorskii rearrangement of 3-bromobutan-2-one.

Quantitative Data

The following tables summarize available quantitative data for reactions involving this compound and related α-haloketones.

Table 1: Synthesis of 4-Substituted 2-Aminothiazoles

α-HaloketoneThio-componentCatalystSolventConditionsYield (%)Reference
Substituted Phenacyl BromidesThioureaCopper SilicateEthanolReflux, 78°CExcellent[7]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSilica supported tungstosilisic acidSolvent-freeHeat or Ultrasonic irradiation79-90[5][6]
2-BromoacetophenoneThioureaNoneMethanolReflux (65-70°C), 30-60 min99[8]

Table 2: Favorskii Rearrangement of Isomeric α-Bromobutan-2-ones

SubstrateBaseSolventProduct(s)Product RatioReference
1-Bromo-3-methyl-2-butanoneNaOMeMethanolMethyl 2,2-dimethylpropanoate, Methyl 3-methylbutanoate35:65[11]
3-Bromo-3-methyl-2-butanoneNaOMeMethanolMethyl 2,2-dimethylpropanoate, Methyl 3-methylbutanoate35:65[11]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis (Adapted from 2-bromoacetophenone)

Workflow Diagram:

G A Combine this compound and thiourea in ethanol B Reflux the mixture A->B C Cool to room temperature B->C D Pour into Na2CO3 solution C->D E Collect precipitate by vacuum filtration D->E F Wash with cold water E->F G Air dry the product F->G

Caption: Workflow for Hantzsch thiazole synthesis.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Allow the product, 2-amino-4-methylthiazole, to air dry.

General Procedure for N-Alkylation of Indole

Workflow Diagram:

G A Dissolve indole in anhydrous DMF or THF B Add a base (e.g., NaH) at 0°C A->B C Stir until H2 evolution ceases B->C D Add this compound dropwise at 0°C C->D E Warm to room temperature and stir D->E F Quench the reaction with water E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify G->H

Caption: Workflow for N-alkylation of indole.

Procedure:

  • To a solution of indole (1.0 mmol) in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere, add a base like sodium hydride (1.1 mmol) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes or until the evolution of hydrogen gas ceases.

  • Add this compound (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and reactive electrophile in organic synthesis. Its utility stems from the enhanced reactivity of the C4 position towards nucleophilic attack, a consequence of the neighboring carbonyl group. This guide has detailed its primary reactions, including nucleophilic substitutions, the Hantzsch thiazole synthesis, and its role in the Favorskii rearrangement of its isomer. The provided quantitative data and experimental protocols offer a practical framework for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of complex molecular architectures and pharmacologically relevant compounds. Further investigation into the kinetics and substrate scope of its reactions will continue to expand its applications in modern organic chemistry.

References

An In-depth Technical Guide to 4-Bromobutan-2-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one is a versatile bifunctional molecule that serves as a key building block in organic synthesis. Its structure, featuring both a ketone and a primary alkyl bromide, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of this compound, with a particular focus on its role in the development of heterocyclic compounds of medicinal interest.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇BrO[1][2][3][4][5]
Molecular Weight 151.00 g/mol [1][2][3][4][5]
CAS Number 28509-46-8[2][3][4][5]
Appearance Colorless to straw-colored liquid
Boiling Point 59 °C at 12 Torr
Density 1.439 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in water and organic solvents

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Features
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spectrometry (MS) The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the bromination of 4-hydroxybutan-2-one.[3][4] This reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol: Synthesis from 4-Hydroxybutan-2-one

Materials:

  • 4-Hydroxybutan-2-one

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Chloroform

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybutan-2-one in chloroform.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine to the solution.

  • Slowly add phosphorus tribromide dropwise to the cooled solution while stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.[4]

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation.

A yield of approximately 89% can be expected for this reaction.[4]

G 4-Hydroxybutan-2-one 4-Hydroxybutan-2-one PBr3_Pyridine PBr₃, Pyridine Chloroform, 0°C to rt 4-Hydroxybutan-2-one->PBr3_Pyridine This compound This compound PBr3_Pyridine->this compound

Synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted pyrroles and 2-aminothiazoles, which are prominent scaffolds in many biologically active molecules.[3]

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of an α-halo ketone, a β-ketoester, and an amine (like ammonia or a primary amine). This compound can serve as the α-halo ketone component in this reaction.

G This compound This compound Reaction Hantzsch Pyrrole Synthesis This compound->Reaction beta_Ketoester β-Ketoester beta_Ketoester->Reaction Amine Amine (R-NH₂) Amine->Reaction Substituted_Pyrrole Substituted Pyrrole Reaction->Substituted_Pyrrole

Hantzsch Pyrrole Synthesis Workflow.
Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. It involves the condensation of an α-halo ketone with a thioamide. This compound can be utilized as the α-halo ketone in this synthesis to produce 2-amino-4-(2-oxo-propyl)thiazole derivatives.

Materials:

  • This compound

  • Thiourea or a substituted thioamide

  • Ethanol or Methanol

  • Sodium carbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, dissolve this compound and thiourea (or a substituted thioamide) in ethanol or methanol.

  • Heat the mixture to reflux with stirring for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product to obtain the desired 2-aminothiazole derivative.

G cluster_reactants Reactants This compound This compound SN2 Sₙ2 Attack This compound->SN2 Thioamide Thioamide Thioamide->SN2 Intermediate Thioester Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole 2-Aminothiazole Derivative Dehydration->Thiazole

Hantzsch Thiazole Synthesis Mechanism.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and any decomposition products. Vacuum distillation and column chromatography are effective methods for obtaining high-purity this compound.

Experimental Protocol: Vacuum Distillation

Apparatus:

  • Vacuum distillation setup (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)

  • Heating mantle with a stirrer

  • Thermometer

  • Manometer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distilling flask with a stir bar.

  • Gradually apply vacuum and monitor the pressure with a manometer.

  • Once a stable vacuum is achieved, begin heating the distilling flask gently with stirring.

  • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 59 °C at 12 Torr).

  • Discard any forerun or residue.

  • After distillation is complete, cool the apparatus before slowly releasing the vacuum.

Experimental Protocol: Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Safety Information

This compound is a flammable liquid and vapor.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Statements for this compound

Hazard CodeStatement
H226Flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to participate in a variety of reactions, most notably the Hantzsch syntheses of pyrroles and thiazoles, makes it a critical starting material for the construction of heterocyclic systems with potential applications in drug discovery and development. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective and safe utilization of this important chemical building block.

References

Spectroscopic data for 4-Bromobutan-2-one (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Bromobutan-2-one (CAS: 28509-46-8), a key electrophilic building block in organic synthesis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

This compound is a functionalized ketone with the molecular formula C₄H₇BrO.[1][2] Its structure, consisting of a primary alkyl bromide and a ketone, dictates its characteristic spectroscopic features. The presence of bromine is particularly notable in its mass spectrum due to its distinct isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃~2.2Singlet (s)3H
CH₂-C=O~3.0Triplet (t)2H
CH₂-Br~3.6Triplet (t)2H
¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in the molecule.

CarbonChemical Shift (δ, ppm)
CH₃~30
CH₂-Br~35
CH₂-C=O~45
C=O~205

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch and vibrations associated with the carbon-bromine bond.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=OStretch1715 - 1720
C-H (Alkyl)Stretch2850 - 3000
C-BrStretch500 - 600

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 151.00 g/mol .[1][2]

A key characteristic in the mass spectrum is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (M⁺ and M+2).[1]

Ionm/zNotes
[C₄H₇⁷⁹BrO]⁺150Molecular ion (M⁺)
[C₄H₇⁸¹BrO]⁺152Molecular ion (M+2)
[CH₃CO]⁺43Loss of CH₂CH₂Br radical
[CH₂CH₂Br]⁺107/109Loss of CH₃CO radical

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency.

  • Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts are referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample.

  • Analysis: The detector measures the amount of light absorbed at each frequency, and the data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically using a technique like Electron Ionization (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute and Inject Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data NMR Spectrum (Structure, Connectivity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Final_Structure Structure Elucidation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

References

Methodological & Application

Synthetic Routes for the Preparation of 4-Bromobutan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one is a valuable bifunctional molecule widely employed in organic synthesis as a key building block for the construction of more complex molecular architectures. Its utility stems from the presence of both a ketone carbonyl group and a primary alkyl bromide, allowing for a diverse range of chemical transformations. This compound serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides a comprehensive overview of several synthetic routes for the preparation of this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Summary of Synthetic Routes

The selection of a synthetic route for this compound often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table summarizes the key quantitative data for the discussed synthetic methodologies.

Synthetic RouteStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1. Bromination of 4-Hydroxybutan-2-one 4-Hydroxybutan-2-onePhosphorus tribromide (PBr₃), PyridineChloroform5 hours2089%[1]
2. Oxidation of 4-Bromobutan-2-ol 4-Bromobutan-2-olPyridinium chlorochromate (PCC) or Oxalyl chloride (Swern)Dichloromethane1-2 hoursRoom Temp. (PCC) or -78 to RT (Swern)~85-95% (Estimated)
3. From Methyl 3-Oxopentanoate Methyl 3-Oxopentanoate1. Thionyl chloride (SOCl₂) 2. Hydrochloric acid (HCl) 3. Brominating agent1. Dichloromethane 2. Water 3. TetrahydrofuranStep 1: 8h Step 2: 4h Step 3: 8hStep 1: 0 to 25 Step 2: 80 Step 3: Reflux>50% (Overall)
4. Hydrobromination of Methyl Vinyl Ketone Methyl Vinyl KetoneHydrogen bromide (HBr)Acetic Acid or inert solventNot specifiedNot specifiedModerate to Good (Qualitative)

Experimental Protocols

Route 1: Bromination of 4-Hydroxybutan-2-one

This is a highly efficient and widely cited method for the preparation of this compound.[1] The reaction involves the conversion of the primary alcohol in 4-hydroxybutan-2-one to a bromide using phosphorus tribromide.

Materials:

  • 4-Hydroxybutan-2-one

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybutan-2-one in chloroform.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus tribromide in chloroform dropwise to the cooled mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 5 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Oxidation of 4-Bromobutan-2-ol

This route is advantageous if 4-bromobutan-2-ol is readily available. The oxidation of the secondary alcohol to a ketone can be achieved using various mild oxidizing agents.

Materials:

  • 4-Bromobutan-2-ol

  • Pyridinium chlorochromate (PCC) or Oxalyl chloride, Dimethyl sulfoxide (DMSO), and Triethylamine (for Swern oxidation)

  • Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask, magnetic stirrer, dropping funnel (for Swern).

Procedure (using PCC):

  • To a stirred suspension of PCC in dichloromethane, add a solution of 4-bromobutan-2-ol in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford this compound.

Route 3: Synthesis from Methyl 3-Oxopentanoate

This multi-step synthesis is described in a patent and offers an alternative route from a different starting material.

Procedure: Step 1: Chlorination

  • Dissolve methyl 3-oxopentanoate in anhydrous dichloromethane and cool to 0 °C.

  • Add thionyl chloride dropwise, then warm to 25 °C and stir for 8 hours.

  • Concentrate the reaction mixture to obtain the chlorinated intermediate (Yield: 90%).

Step 2: Decarboxylation

  • Dissolve the chlorinated intermediate in hydrochloric acid and heat to 80 °C for 4 hours.

  • Cool to room temperature, add water, and extract with dichloromethane.

  • Wash the organic phase with sodium bicarbonate solution and brine, then dry and concentrate to obtain the dechlorinated ketone (Yield: 84%).

Step 3: Bromination

  • Dissolve the product from Step 2 in tetrahydrofuran and add a brominating agent.

  • Heat the mixture to reflux for 8 hours.

  • Cool to room temperature, filter, and concentrate the filtrate to obtain this compound (Yield: 80%).

Route 4: Hydrobromination of Methyl Vinyl Ketone

The addition of hydrogen bromide across the double bond of methyl vinyl ketone is a plausible route to this compound. This reaction follows Markovnikov's rule, with the bromine atom adding to the less substituted carbon.

Materials:

  • Methyl vinyl ketone

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve methyl vinyl ketone in a suitable anhydrous solvent and cool the solution to 0 °C.

  • Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude product may require purification by distillation or chromatography.

Synthetic Route Diagrams

G cluster_0 Route 1: Bromination of 4-Hydroxybutan-2-one A 4-Hydroxybutan-2-one B This compound A->B PBr₃, Pyridine Chloroform, 20°C, 5h G cluster_1 Route 2: Oxidation of 4-Bromobutan-2-ol C 4-Bromobutan-2-ol D This compound C->D PCC or Swern Oxidation DCM G cluster_2 Route 3: From Methyl 3-Oxopentanoate E Methyl 3-Oxopentanoate F Chlorinated Intermediate E->F SOCl₂, DCM G Decarboxylated Ketone F->G HCl, H₂O H This compound G->H Brominating Agent, THF G cluster_3 Route 4: Hydrobromination of Methyl Vinyl Ketone I Methyl Vinyl Ketone J This compound I->J HBr

References

Application Notes and Protocols: 4-Bromobutan-2-one as a Versatile Alkylating Agent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one is a bifunctional reagent that serves as a valuable electrophilic building block in organic synthesis. Its structure, incorporating both a ketone and a primary alkyl bromide, allows for a variety of chemical transformations. The presence of the bromine atom, a good leaving group, renders the C4 position susceptible to nucleophilic attack, making it an excellent alkylating agent for the synthesis of a diverse range of compounds, particularly nitrogen and sulfur-containing heterocycles.[] These heterocyclic motifs are prevalent in many pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thiazole and pyrrole derivatives, key scaffolds in drug discovery.

Chemical Properties and Reactivity

Molecular Formula: C₄H₇BrO Molecular Weight: 151.00 g/mol CAS Number: 28509-46-8

The primary reactivity of this compound in the context of these applications is as an electrophile in nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient and readily reacts with nucleophiles. These reactions predominantly proceed via an Sɴ2 mechanism, involving a backside attack by the nucleophile.[]

Applications in Heterocyclic Synthesis

This compound is a key starting material for the construction of various heterocyclic systems. Two prominent examples are the Hantzsch thiazole synthesis and the Paal-Knorr pyrrole synthesis.

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. In this application, this compound (an α-haloketone) reacts with thiourea to yield 2-amino-4-methylthiazole. This product is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds, which have shown a broad spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5]

General Reaction Scheme:

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a similar synthesis using chloroacetone.[6]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.[7]

  • Heat the reaction mixture to reflux and maintain this temperature with stirring for 2-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-4-methylthiazole by recrystallization from an ethanol/water mixture to obtain a crystalline solid.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureTimeYieldReference
Chloroacetone (1 mol)Thiourea (1 mol)WaterReflux2 h70-75%[6]
1-Bromo-3,3-dimethyl-2-butanone (1 eq)Thiourea (1.1 eq)EthanolRefluxNot specifiedNot specified[7]
Aromatic methyl ketones (1 mmol)Thiourea (1.2 mmol)Ethanol78 °C1-2 h78-90%[8]

Note: The yields for the reaction with this compound are expected to be comparable to those with chloroacetone under similar conditions.

Paal-Knorr Pyrrole Synthesis: Synthesis of 1-Aryl-2-methyl-5-phenylpyrroles

The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[9][10][11][12] this compound can be utilized as a precursor to generate a 1,4-dicarbonyl intermediate in situ. For instance, the alkylation of an enolate of a β-ketoester, followed by hydrolysis and decarboxylation, can yield the required 1,4-diketone. A more direct approach involves the reaction of this compound with a primary amine to form an intermediate that subsequently cyclizes. Pyrrole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[13]

General Reaction Scheme (Two-step, one-pot):

  • Alkylation:

  • Paal-Knorr Cyclization (with a primary amine, R'-NH₂):

Experimental Protocol: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole (Illustrative Example)

This protocol demonstrates the Paal-Knorr reaction with a pre-formed 1,4-diketone (2,5-hexanedione, which can be conceptually formed from this compound).[14]

Materials:

  • 2,5-Hexanedione (acetonylacetone)

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), 0.5 mL of methanol, and 1 drop of concentrated HCl.[14]

  • Heat the mixture at reflux for 15 minutes.[14]

  • Cool the mixture in an ice bath and add 5.0 mL of 0.5 M HCl.[14]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the product from 1 mL of a 9:1 methanol/water mixture.[14]

Quantitative Data:

Reactant 1Reactant 2SolventCatalystTemperatureTimeYieldReference
2,5-Hexanedione (0.88 mol)Ammonium carbonate (1.75 mol)NoneNone100-115 °C1.5-2 h81-86%[11]
2,5-Hexanedione (2 mmol)Aniline (2 mmol)MethanolHCl (conc.)Reflux15 min~52%[14]
Alkylation of Other Nucleophiles

Beyond the synthesis of thiazoles and pyrroles, this compound can alkylate a variety of other nitrogen and sulfur nucleophiles.

  • N-Alkylation of Amines: Primary and secondary amines can be alkylated by this compound. The initial alkylation product can then undergo further reactions, such as intramolecular cyclization, to form various heterocyclic structures like pyrrolidinones.[15]

  • S-Alkylation of Thiols: Thiols and thiophenols react with this compound to form γ-keto sulfides. These compounds are versatile intermediates in organic synthesis.[16][17][18]

Experimental Protocol: General Procedure for S-Alkylation of Thiols

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetone)

Procedure:

  • To a stirred solution of the thiol (1.0 equivalent) in a suitable solvent, add a base (1.1 equivalents) at room temperature.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Alkylation Reactions:

NucleophileProduct TypeSolventBaseTemperatureYield
Primary/Secondary AminesN-alkylated aminesDMF, AcetonitrileK₂CO₃, NaH, Et₃NRT - 100 °C50-90%
AnilinesN-alkylated anilinesHexaneNone (Visible light, NH₄Br)RT40-98%
Thiolsγ-keto sulfidesDMF, AcetoneK₂CO₃, NaHRT - RefluxModerate to High

Biological Relevance and Signaling Pathways

The heterocyclic compounds synthesized using this compound, such as 2-aminothiazoles and pyrrole derivatives, are scaffolds found in many small molecule inhibitors of key signaling pathways implicated in diseases like cancer. Two such pathways are the MAPK and EGFR signaling cascades.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9][19] Dysregulation of this pathway is a hallmark of many cancers.[10][11]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell growth and division. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and are common in various cancers.[][20][21] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR are an important class of anticancer drugs.[14][22]

Many developed and experimental drugs targeting these pathways incorporate 2-aminothiazole or pyrrole moieties, highlighting the importance of synthetic routes to these scaffolds.

Visualizations

G cluster_0 Hantzsch Thiazole Synthesis Workflow Start Start Mix Mix this compound and Thiourea in Ethanol Start->Mix Reflux Reflux Reaction Mixture (2-3 hours) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent (Rotary Evaporator) Cool->Evaporate Neutralize Neutralize with Saturated Sodium Bicarbonate Evaporate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry_Filter Dry, Filter, and Concentrate Extract->Dry_Filter Purify Purify by Recrystallization Dry_Filter->Purify Product 2-Amino-4-methylthiazole Purify->Product

Caption: A typical experimental workflow for the Hantzsch synthesis of 2-amino-4-methylthiazole.

G cluster_1 Paal-Knorr Pyrrole Synthesis (Conceptual Workflow) Start_PK Start Alkylation Alkylation of Enolate with this compound Start_PK->Alkylation Intermediate Formation of 1,4-Dicarbonyl Intermediate Alkylation->Intermediate Cyclization Reaction with Primary Amine Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product_PK Substituted Pyrrole Dehydration->Product_PK

Caption: A conceptual workflow for the Paal-Knorr synthesis of substituted pyrroles.

G cluster_2 Simplified EGFR/MAPK Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK (MAPK) MEK->ERK Activates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Small Molecule Inhibitor (e.g., Thiazole/Pyrrole derivative) Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR/MAPK signaling pathway by a small molecule inhibitor.

Conclusion

This compound is a highly effective and versatile alkylating agent for the synthesis of biologically relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the development of novel molecules with potential therapeutic applications. The straightforward nature of these reactions, coupled with the importance of the resulting heterocyclic scaffolds in targeting key signaling pathways, underscores the value of this compound in modern drug discovery and development.

References

Application of 4-Bromobutan-2-one in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutan-2-one is a versatile bifunctional reagent extensively utilized in synthetic organic chemistry. Its structure, featuring both a ketone carbonyl group and a reactive carbon-bromine bond, makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems using this compound as a starting material.

Core Applications in Heterocyclic Synthesis

This compound serves as a valuable building block for the synthesis of several classes of five- and six-membered heterocycles. The primary reaction pathways involve the reaction of the α-haloketone moiety with various nucleophiles, leading to cyclization and the formation of the heterocyclic ring. Key applications include the synthesis of thiazoles, furans, and pyridazines.

Synthesis of Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide, most commonly thiourea, to yield 2-aminothiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established procedure for the synthesis of 2-amino-4-methylthiazole.[1]

Materials:

  • This compound

  • Thiourea

  • Water

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea (1 mole) in 200 mL of water.

  • With stirring, add this compound (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for 2 hours.

  • Cool the reaction mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling the flask.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 mL of diethyl ether.

  • Combine the oily layer and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

  • Filter the solution to remove any tars and remove the ether by distillation.

  • Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Quantitative Data:

ProductStarting MaterialsSolventReaction TimeYield (%)Melting Point (°C)Boiling Point (°C/mmHg)
2-Amino-4-methylthiazoleThis compound, ThioureaWater2 hours (reflux)70-7544-45130-133/18

Characterization Data (for 2-Amino-4-phenylthiazole derivatives): [2]

  • IR (KBr, cm⁻¹): 3410, 3260, 3100 (NH₂), 1620 (C=N), 1520 (C=C)

  • ¹H NMR (DMSO-d₆, δ ppm): 4.80 (s, 2H, NH₂), 6.70 (s, 1H, thiazole-H5), 7.30-7.60 (m, aromatic protons)

  • ¹³C NMR (DMSO-d₆, δ ppm): 101 (thiazole C5), 123-132 (aromatic C), 160 (thiazole C4), 168 (thiazole C2)

  • MS (EIMS, m/z): Molecular ion peak corresponding to the specific derivative.

Reaction Workflow:

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea reaction Reflux in Water reagents->reaction 1. Mix workup Base Workup & Extraction reaction->workup 2. Cool product 2-Amino-4-methylthiazole workup->product 3. Isolate

Hantzsch Thiazole Synthesis Workflow

Synthesis of Furans via Paal-Knorr Synthesis

The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into a suitable precursor. For instance, reaction with a β-ketoester followed by hydrolysis and decarboxylation can yield a 1,4-diketone, which can then undergo cyclization.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of 2,5-dimethylfuran starting from this compound.

Step 1: Synthesis of a 1,4-Diketone Precursor

  • React this compound with the enolate of a suitable carbonyl compound (e.g., ethyl acetoacetate) in the presence of a base to form a substituted 1,4-dicarbonyl compound.

  • Hydrolyze and decarboxylate the resulting intermediate to yield hexane-2,5-dione.

Step 2: Paal-Knorr Cyclization

  • Treat the hexane-2,5-dione with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with heating.

  • The 1,4-diketone will undergo intramolecular cyclization and dehydration to form 2,5-dimethylfuran.

  • Purify the product by distillation.

Quantitative Data (Illustrative):

ProductPrecursorCatalystReaction ConditionsYield (%)
2,5-DimethylfuranHexane-2,5-dioneH₂SO₄HeatHigh

Reaction Pathway:

Paal_Knorr_Furan_Synthesis start This compound intermediate 1,4-Dicarbonyl Precursor start->intermediate Alkylation cyclization Acid-catalyzed Cyclization intermediate->cyclization Dehydration product Substituted Furan cyclization->product

Paal-Knorr Furan Synthesis Pathway

Synthesis of Pyridazines

Pyridazines can be synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine. As with furan synthesis, this compound can be converted to a 1,4-dicarbonyl precursor which is then reacted with hydrazine or its derivatives.

Experimental Protocol: Synthesis of 3,6-Dimethyl-1,4-dihydropyridazine (Conceptual)

This protocol provides a conceptual route for the synthesis of a dihydropyridazine derivative.

Step 1: Synthesis of Hexane-2,5-dione (as described in the furan synthesis section)

Step 2: Condensation with Hydrazine

  • React hexane-2,5-dione with hydrazine hydrate in a suitable solvent such as ethanol.

  • The reaction typically proceeds at room temperature or with gentle heating.

  • The resulting 3,6-dimethyl-1,4-dihydropyridazine can be isolated by removal of the solvent and purification by crystallization or chromatography.

Quantitative Data (Illustrative):

ProductStarting MaterialsSolventReaction ConditionsYield (%)
3,6-Dimethyl-1,4-dihydropyridazineHexane-2,5-dione, Hydrazine hydrateEthanolRoom TemperatureModerate to High

Reaction Scheme:

Pyridazine_Synthesis diketone 1,4-Diketone (from this compound) condensation Condensation diketone->condensation hydrazine Hydrazine hydrazine->condensation product Substituted Pyridazine condensation->product

Pyridazine Synthesis from a 1,4-Diketone

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of a range of important heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of diverse libraries of thiazoles, furans, pyridazines, and other related heterocycles. The versatility of this compound, coupled with established synthetic methodologies, makes it a valuable tool in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further exploration of its reactivity with other nucleophilic systems is likely to uncover novel routes to other important heterocyclic scaffolds.

References

The Pivotal Role of 4-Bromobutan-2-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-Bromobutan-2-one is a highly reactive, bifunctional organic compound that serves as a critical electrophilic building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring both a ketone and a primary alkyl bromide, allows for versatile chemical modifications, making it an indispensable tool for medicinal chemists and drug development professionals. The electrophilic carbon adjacent to the bromine atom is highly susceptible to nucleophilic substitution, while the ketone functionality offers a site for further derivatization. This unique reactivity is exploited in the construction of key heterocyclic scaffolds, particularly thiazole and imidazole rings, which are core components of numerous therapeutic agents.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical intermediate synthesis revolve around two main reaction types: the Hantzsch thiazole synthesis and the alkylation of nitrogen-containing heterocycles.

1. Hantzsch Thiazole Synthesis: A Gateway to Bioactive Scaffolds

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings. In this reaction, an α-haloketone, such as this compound, is condensed with a thioamide, most commonly thiourea. The resulting 2-amino-4-methylthiazole is a vital intermediate in the synthesis of various pharmaceuticals, including sulfathiazole antibiotics and certain anticancer and neuroprotective agents. The thiazole ring is a key component of Vitamin B1 (Thiamine), highlighting its biological significance.

2. N-Alkylation of Heterocycles: Building Blocks for Antifungal and Antiulcer Drugs

The reactive alkyl bromide moiety of this compound makes it an excellent agent for the N-alkylation of various nitrogen-containing heterocycles, such as imidazole. This reaction is fundamental in the synthesis of many antifungal drugs, like ketoconazole and its analogs, where the imidazole nucleus is crucial for their mechanism of action. By attaching the butanone side chain to a heterocyclic core, chemists can create intermediates that are further elaborated to produce potent therapeutic compounds. While not a direct precursor, the synthesis of the antiulcer drug ranitidine also involves intermediates that can be conceptually derived from similar alkylation strategies.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Thiazole Synthesis

This protocol is adapted from the well-established synthesis using chloroacetone, a close structural analog of this compound.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Water

  • Sodium Hydroxide (solid)

  • Diethyl ether

Procedure:

  • In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea (1 mole) in 200 mL of water.

  • With stirring, add this compound (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for 2 hours.

  • Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while maintaining cooling.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether (total of 300 mL).

  • Combine the organic layers, dry over solid sodium hydroxide, and filter.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole.

ParameterValue
Reactants This compound, Thiourea
Solvent Water, Ethanol (for recrystallization)
Reaction Time 2 hours (reflux)
Temperature Reflux
Yield 70-75%

Protocol 2: N-Alkylation of Imidazole with this compound

This protocol describes a general method for the synthesis of 4-(1H-imidazol-1-yl)butan-2-one, a precursor for various antifungal agents.

Materials:

  • This compound

  • Imidazole

  • Sodium Hydride (NaH)

  • Dry Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add imidazole (1.2 equivalents) to dry DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Add a solution of this compound (1 equivalent) in dry DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants This compound, Imidazole, Sodium Hydride
Solvent Dry Dimethylformamide (DMF)
Reaction Time 12-18 hours
Temperature 0°C to Room Temperature
Yield 60-80% (typical for similar alkylations)

Visualizing the Synthesis Pathways

The following diagrams illustrate the key synthetic routes involving this compound.

Hantzsch_Thiazole_Synthesis This compound This compound Intermediate Thiouronium Salt Intermediate This compound->Intermediate Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate Product 2-Amino-4-methylthiazole Intermediate->Product Cyclization & Dehydration

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

N_Alkylation_of_Imidazole Imidazole Imidazole Imidazolide_Anion Imidazolide Anion Imidazole->Imidazolide_Anion Deprotonation Base Base (e.g., NaH) Base->Imidazolide_Anion Product 4-(1H-imidazol-1-yl)butan-2-one Imidazolide_Anion->Product SN2 Attack Bromobutanone This compound Bromobutanone->Product

Caption: N-Alkylation of imidazole with this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants: This compound + Nucleophile Solvent Add Solvent Reactants->Solvent Reaction Reaction under Controlled Conditions (Temp, Time) Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purify (Column Chromatography or Distillation) Concentrate->Purify Product Final Product: Pharmaceutical Intermediate Purify->Product

Caption: General experimental workflow for reactions.

This compound is a versatile and valuable reagent in the synthesis of pharmaceutical intermediates. Its ability to readily undergo both nucleophilic substitution and reactions at the carbonyl group allows for the efficient construction of complex heterocyclic systems that are central to the activity of many drugs. The protocols provided herein for the synthesis of 2-amino-4-methylthiazole and N-alkylated imidazoles demonstrate the practical application of this important building block in medicinal chemistry and drug development.

Application Notes: Nucleophilic Substitution Reactions of 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobutan-2-one (CAS No: 28509-46-8) is a bifunctional organic compound featuring both a ketone and a primary alkyl bromide.[1] This structure makes it a valuable and versatile electrophilic building block in organic synthesis. The presence of a bromine atom, an excellent leaving group, on the carbon adjacent to a carbonyl group, renders the terminal carbon highly susceptible to nucleophilic attack.[1] This reactivity is fundamental to its application in constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1]

The primary utility of this compound lies in its role as a precursor for a wide range of substituted butanones through nucleophilic substitution reactions. These reactions are typically bimolecular (S(_N)2), as is characteristic for primary alkyl halides.[1][2] The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, and a single transition state.[3] The rate of these reactions is dependent on the concentration of both the this compound substrate and the chosen nucleophile.[4]

Key applications include the synthesis of nitrogen and sulfur-containing heterocycles, such as substituted pyrroles and 2-aminothiazole derivatives, which are core structures in many pharmaceutical compounds.[1] Its ability to alkylate various nucleophiles also makes it a useful tool in biochemical research for modifying biomolecules to study structure-function relationships.[1]

Competing Reactions

While highly useful for substitution reactions, the structure of this compound also allows for competing reaction pathways, primarily elimination and rearrangement.

  • Elimination (E2): In the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide) and typically at higher temperatures, an E2 elimination reaction can occur.[1] This pathway leads to the formation of the α,β-unsaturated ketone, 3-buten-2-one (methyl vinyl ketone).[1]

  • Favorskii Rearrangement: As an α-halo ketone, this compound can undergo the Favorskii rearrangement in the presence of a base, such as an alkoxide or hydroxide.[5][6] The reaction proceeds through a cyclopropanone intermediate, which is then attacked by a nucleophile, leading to a ring-contracted carboxylic acid derivative.[6][7]

Careful selection of the nucleophile, base, solvent, and temperature is crucial to favor the desired nucleophilic substitution pathway over these alternatives. Polar aprotic solvents, such as DMF or acetone, generally favor S(_N)2 reactions.[3]

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions involving this compound.

Protocol 1: Synthesis of 4-Hydroxybutan-2-one via Hydrolysis

This protocol describes the substitution of the bromide with a hydroxyl group.

  • Reaction: this compound + OH⁻ → 4-Hydroxybutan-2-one + Br⁻

  • Reagents & Materials:

    • This compound

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Water

    • A suitable organic solvent (e.g., acetone, THF)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • Dissolve this compound in a mixture of water and the organic solvent in the round-bottom flask.

    • Add an equimolar amount of potassium hydroxide to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute acid (e.g., HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 4-hydroxybutan-2-one.

Protocol 2: Synthesis of 4-(Alkylamino)butan-2-ones via Amination

This protocol details the reaction with primary or secondary amines to form N-substituted derivatives.[8][9]

  • Reaction: this compound + R₂NH → [R₂NHCH₂CH₂C(O)CH₃]⁺Br⁻ → R₂NCH₂CH₂C(O)CH₃

  • Reagents & Materials:

    • This compound

    • Primary or secondary amine (e.g., diethylamine) (2-3 equivalents)

    • A polar aprotic solvent (e.g., acetonitrile, DMF)

    • A non-nucleophilic base (e.g., triethylamine, potassium carbonate) (optional, to neutralize HBr)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound in the chosen solvent in the round-bottom flask.

    • Add at least two equivalents of the desired amine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr byproduct.[8]

    • Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, cool the flask in an ice bath.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Remove the ammonium salt byproduct by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting amino ketone by column chromatography or distillation.

Protocol 3: Synthesis of 4-(Alkylthio)butan-2-ones via Thiolation

This protocol describes the formation of a thioether linkage. Thiols and their conjugate bases (thiolates) are excellent nucleophiles.[10][11]

  • Reaction: this compound + RSH + Base → RSCH₂CH₂C(O)CH₃ + H-Base⁺Br⁻

  • Reagents & Materials:

    • This compound

    • Thiol (e.g., ethanethiol)

    • A base (e.g., sodium hydroxide, sodium ethoxide)

    • Ethanol or another suitable solvent

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of the sodium thiolate by adding the thiol to a solution of an equimolar amount of sodium hydroxide in ethanol.

    • Add this compound dropwise to the thiolate solution at room temperature.

    • Stir the mixture for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude thioether.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 4: Synthesis of 4-Azidobutan-2-one via Azidation

This protocol details the introduction of an azide functional group, a versatile precursor for amines or for use in click chemistry.

  • Reaction: this compound + NaN₃ → 4-Azidobutan-2-one + NaBr

  • Reagents & Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF) or acetone

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound in DMF in the round-bottom flask.

    • Add 1.1 to 1.5 equivalents of sodium azide.

    • Stir the mixture at room temperature or warm gently (e.g., to 50 °C) to increase the reaction rate.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, pour the reaction mixture into a large volume of cold water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (Note: Low molecular weight azides can be explosive; avoid heating to dryness).

    • The product is often used in the next step without extensive purification.

Data Summary

ProtocolNucleophileProductTypical ConditionsYieldReference
1 Hydroxide (KOH)4-Hydroxybutan-2-oneReflux in aqueous solvent, 2-4hModerate to Good[1]
2 Amine (R₂NH)4-(Alkylamino)butan-2-oneAcetonitrile or DMF, RT, 1-3hGood to Excellent[8][9]
3 Thiol (RSH) / Thiolate (RS⁻)4-(Alkylthio)butan-2-oneEthanol, RT, 1-2hGood to Excellent[10][11]
4 Azide (N₃⁻)4-Azidobutan-2-oneDMF, RT to 50 °C, 1-4hHigh[12][13]

Yields are general estimates and highly dependent on substrate, specific reagents, and purification method.

Visualizations

SN2_Workflow sub Substrate This compound reac Reaction Vessel (Stirring, RT) sub->reac nuc Nucleophile (e.g., R₂NH, RS⁻, N₃⁻) nuc->reac solv Solvent (Polar Aprotic, e.g., DMF) solv->reac workup Aqueous Workup & Extraction reac->workup Reaction Completion (TLC) purify Purification (Chromatography or Distillation) workup->purify prod Product 4-Substituted-butan-2-one purify->prod

Caption: General workflow for an S(_N)2 reaction using this compound.

Amine_Substitution cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_product Product R1 This compound TS [R₂NH---C---Br]‡ R1->TS Backside Attack R2 +   R₂NH (Amine) R2->TS P1 4-(Dialkylamino)butan-2-one TS->P1 Br⁻ leaves P2 +   HBr TS->P2

Caption: S(_N)2 reaction mechanism of this compound with a secondary amine.

Favorskii_Rearrangement A This compound (α-halo ketone) B Enolate Formation A->B Base (RO⁻) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack (e.g., by RO⁻) C->D E Tetrahedral Intermediate D->E F Ring Opening E->F Forms more stable carbanion G Carboxylic Acid Derivative Product F->G Protonation

Caption: Favorskii rearrangement pathway for α-halo ketones like this compound.

References

Detailed Application Notes and Protocols for SN2 Reactions with 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing bimolecular nucleophilic substitution (SN2) reactions utilizing 4-Bromobutan-2-one as a key electrophilic building block. This versatile reagent is highly amenable to SN2 reactions due to its primary alkyl bromide structure, which minimizes steric hindrance and is activated by the adjacent carbonyl group. The protocols outlined below are designed to be a practical resource for the synthesis of a variety of chemical entities relevant to pharmaceutical and chemical research.

Core Principles of SN2 Reactions with this compound

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine leaving group from the backside. This concerted mechanism results in the inversion of stereochemistry if the carbon center is chiral. The reaction rate is dependent on the concentration of both the this compound substrate and the chosen nucleophile. Given that this compound is a primary alkyl halide, it is an ideal substrate for SN2 reactions.

Experimental Protocols

Detailed methodologies for SN2 reactions of this compound with various nucleophiles are presented below. These protocols are based on established synthetic transformations and provide a starting point for laboratory experimentation.

Protocol 1: Synthesis of 4-Azidobutan-2-one

This protocol describes the reaction of this compound with sodium azide, a common and efficient method for introducing an azide functionality, which is a versatile precursor for amines or for use in click chemistry.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-azidobutan-2-one by an appropriate method, such as column chromatography.

Protocol 2: Synthesis of 4-Alkoxybutan-2-ones (Williamson Ether Synthesis)

This protocol outlines the synthesis of ethers via the reaction of this compound with an alkoxide nucleophile. The Williamson ether synthesis is a robust and widely used method.

Reaction Scheme:

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • The corresponding alcohol (e.g., methanol, ethanol) as solvent

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare the sodium alkoxide solution by carefully adding sodium metal to the desired alcohol under an inert atmosphere.

  • Once the sodium has completely reacted and the solution has cooled to room temperature, add this compound (1.0 eq) dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 4-alkoxybutan-2-one by distillation or column chromatography.

Protocol 3: Synthesis of 4-Cyanobutan-2-one

This protocol details the reaction with a cyanide salt, which is an effective method for carbon chain extension and introduction of a nitrile group, a versatile functional group in organic synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (or sodium cyanide) in ethanol.

  • Add this compound to the cyanide solution.

  • Heat the mixture under reflux until the reaction is complete, as indicated by TLC analysis.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the ethanol from the filtrate by distillation.

  • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the SN2 reactions of this compound with various nucleophiles. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

NucleophileReagentSolventTemperatureReaction TimeProductTypical Yield (%)
AzideSodium Azide (NaN₃)DMFRoom Temp.Varies4-Azidobutan-2-oneHigh
AlkoxideSodium Methoxide (NaOCH₃)MethanolRefluxVaries4-Methoxybutan-2-oneGood
CyanidePotassium Cyanide (KCN)EthanolRefluxVaries4-Cyanobutan-2-oneGood
ThioacetatePotassium Thioacetate (KSAc)AcetoneRoom Temp.VariesS-(3-Oxobutyl) thioacetateHigh
AminePiperidineAcetonitrileRefluxVaries4-(Piperidin-1-yl)butan-2-oneGood

Mandatory Visualizations

The following diagrams illustrate the logical workflow and reaction mechanism for the SN2 reactions of this compound.

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Preparation Prepare Solution of This compound Mixing Combine Reactants Reactant_Preparation->Mixing Nucleophile_Preparation Prepare Nucleophile Solution/Suspension Nucleophile_Preparation->Mixing Reaction_Conditions Maintain Temperature and Stirring Mixing->Reaction_Conditions Monitoring Monitor Reaction (e.g., TLC) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Completion Extraction Extract Product Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Chromatography/Distillation) Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General experimental workflow for SN2 reactions.

SN2_Mechanism cluster_legend Legend Reactants Nu:⁻ + Br-CH₂-CH₂-C(=O)-CH₃ Transition_State [Nu---CH₂(Br)---CH₂-C(=O)-CH₃]⁻ Reactants->Transition_State Backside Attack Products Nu-CH₂-CH₂-C(=O)-CH₃ + Br⁻ Transition_State->Products Inversion of Configuration Nu Nu:⁻ = Nucleophile

Caption: Mechanism of the SN2 reaction on this compound.

Application Notes and Protocols for the Synthesis of 2-Aminothiazole Derivatives Using 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] This core structure is present in numerous clinically approved drugs, such as the anticancer agents Dasatinib and Alpelisib.[3][4] Derivatives of 2-aminothiazole exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][5][6] The synthesis of these valuable compounds is often achieved through the Hantzsch thiazole synthesis, a reliable method involving the condensation of an α-haloketone with a thiourea derivative.[7][8]

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminothiazole derivatives utilizing 4-bromobutan-2-one as the α-haloketone starting material.

Synthetic Scheme

The general reaction for the synthesis of 2-amino-4-methylthiazole derivatives from this compound follows the Hantzsch thiazole synthesis pathway. The reaction proceeds via a cyclocondensation mechanism between this compound and a substituted or unsubstituted thiourea.

Diagram of the general synthetic scheme

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 2-aminothiazole derivatives from this compound. These should be adapted based on the specific thiourea derivative used and the scale of the reaction.

Protocol 1: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-methylthiazole using an α-haloketone.[3]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate (or another suitable base)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in a mixture of ethanol and water.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-methylthiazole.

Protocol 2: Synthesis of N-Substituted 2-Amino-4-methylthiazole Derivatives

This protocol outlines the synthesis of N-substituted 2-aminothiazole derivatives using substituted thioureas.

Materials:

  • This compound

  • Substituted thiourea (e.g., N-phenylthiourea, N-allylthiourea)

  • Ethanol or Tetrahydrofuran (THF)[9]

  • Triethylamine (or another suitable base)

  • Dichloromethane

  • Brine

Procedure:

  • Dissolve the substituted thiourea (1.0 equivalent) in ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Add this compound (1.0 equivalent) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted 2-amino-4-methylthiazole derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-aminothiazole derivatives. The data is compiled from analogous syntheses reported in the literature.[9][10][11]

EntryR-Group on ThioureaProductSolventReaction Time (h)Yield (%)Melting Point (°C)
1H2-Amino-4-methylthiazoleEthanol/Water270-75[3]44-45[3]
2Phenyl2-(Phenylamino)-4-methylthiazoleEthanol4~85135-136[9]
34-Bromophenyl2-(4-Bromophenylamino)-4-methylthiazoleEthanol5~92180-181[9]
44-Nitrophenyl2-(4-Nitrophenylamino)-4-methylthiazoleEthanol4~94280-284[9]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-aminothiazole derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Thiourea Derivative in Solvent B Add this compound A->B C Heat to Reflux / Stir at RT B->C D Monitor by TLC C->D E Neutralize with Base D->E Reaction Complete F Solvent Extraction E->F G Wash with Brine F->G H Dry over Anhydrous Salt G->H I Concentrate in vacuo H->I J Recrystallization or Column Chromatography I->J K Characterization (NMR, MS, IR) J->K

General experimental workflow for 2-aminothiazole synthesis.
Biological Signaling Pathway

Many 2-aminothiazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation. The diagram below illustrates the inhibition of the PI3K/Akt signaling pathway, a common mechanism of action for these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_p Akt (active) PDK1->Akt_p Activation Akt Akt Akt->Akt_p mTOR mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibition Akt_p->mTOR Akt_p->Apoptosis Inhibition

Inhibition of the PI3K/Akt signaling pathway by 2-aminothiazole derivatives.

References

Application Notes and Protocols: Experimental Procedure for the Bromination of 4-Hydroxybutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the alpha-bromination of 4-hydroxybutan-2-one to synthesize 3-bromo-4-hydroxybutan-2-one. The procedure is designed for researchers in organic chemistry and drug development. The reaction proceeds via an acid-catalyzed, enol-mediated mechanism, which allows for selective monobromination at the alpha-position to the carbonyl group.[1][2][3] This protocol includes information on reagents, reaction setup, workup, purification, safety precautions, and data presentation.

Introduction

The α-halogenation of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates such as α-bromo ketones.[4] These compounds are valuable precursors for the synthesis of various heterocyclic structures, α,β-unsaturated ketones, and other functionalized molecules.[4][5] The reaction described herein is the acid-catalyzed bromination of 4-hydroxybutan-2-one. Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks molecular bromine.[1][6] This method is generally selective for the substitution of a single alpha-hydrogen.[2]

The presence of the hydroxyl group in the starting material requires careful control of reaction conditions to avoid potential side reactions. The following protocol is a standard procedure adapted for this specific substrate.

Reaction Mechanism

The bromination of a ketone in the presence of an acid catalyst proceeds through the following key steps:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), which increases the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (e.g., the solvent or conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of an enol intermediate. This is typically the rate-determining step.[3]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), forming a new carbon-bromine bond.[1]

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the carbonyl group and yielding the final α-bromo ketone product.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the bromination of 4-hydroxybutan-2-one.

Materials and Reagents
ReagentM.W. ( g/mol )PuritySupplier
4-Hydroxybutan-2-one88.11≥98%Sigma-Aldrich
Bromine (Br₂)159.81≥99.5%Sigma-Aldrich
Glacial Acetic Acid60.05≥99.7%Fisher Scientific
Diethyl Ether74.12ACS GradeVWR
Saturated NaHCO₃ solutionN/AN/ALab Prepared
Saturated NaCl solution (Brine)N/AN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%Sigma-Aldrich
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

  • Büchner funnel and filter flask

Reaction Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.41 g (50.0 mmol) of 4-hydroxybutan-2-one in 20 mL of glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice bath to 0-5 °C. In a dropping funnel, prepare a solution of 8.00 g (2.56 mL, 50.0 mmol) of bromine in 10 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 30 minutes. Maintain the temperature below 10 °C during the addition. The characteristic reddish-brown color of bromine should fade as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Carefully pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to neutralize the acetic acid, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-bromo-4-hydroxybutan-2-one.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: Choose a suitable solvent system, such as a mixture of ethyl acetate and hexanes. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.[7]

  • Procedure: Dissolve the crude oil in a minimal amount of hot ethyl acetate. If the solution is colored, a small amount of activated charcoal can be added and then hot-filtered.[7] Slowly add hexanes until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Presentation

Stoichiometry Table
CompoundM.W. ( g/mol )Amount UsedMoles (mmol)Molar Ratio
4-Hydroxybutan-2-one88.114.41 g50.01.0
Bromine (Br₂)159.818.00 g (2.56 mL)50.01.0
Glacial Acetic Acid60.0530 mL-Solvent
Product Yield
ProductM.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
3-Bromo-4-hydroxybutan-2-one167.008.35To be determinedTo be calculated

Safety Precautions

  • General: This experiment must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine: Bromine is highly toxic, corrosive, and can cause severe burns upon contact with skin. Inhalation of its vapors can be fatal. Handle with extreme care.

  • Glacial Acetic Acid: Corrosive and causes chemical burns. Avoid inhalation and skin contact.

  • α-Bromo Ketones: The product, 3-bromo-4-hydroxybutan-2-one, is expected to be a lachrymator (causes tearing) and a skin irritant.[7] Avoid exposure.

Experimental Workflow Diagram

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 4-hydroxybutan-2-one in glacial acetic acid cool Cool reactant solution to 0-5 °C start->cool reagent_prep Prepare Br2 solution in glacial acetic acid add_br2 Add Br2 solution dropwise reagent_prep->add_br2 cool->add_br2 react Stir at room temperature for 2-3 hours add_br2->react quench Pour into cold water react->quench extract Extract with diethyl ether quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate via rotary evaporation dry->concentrate recrystallize Recrystallize from EtOAc/Hexanes concentrate->recrystallize isolate Filter and dry crystals recrystallize->isolate product Pure 3-bromo-4-hydroxybutan-2-one isolate->product

Caption: Workflow for the synthesis and purification of 3-bromo-4-hydroxybutan-2-one.

References

Troubleshooting & Optimization

Identifying and minimizing side products in 4-Bromobutan-2-one reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromobutan-2-one. Here, you will find information to help identify and minimize the formation of side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The primary side products in reactions involving this compound typically arise from two competing reaction pathways: elimination and nucleophilic attack at the carbonyl group. The most common side product is methyl vinyl ketone, which is formed via an E2 elimination reaction.[1] Other potential byproducts can result from reactions involving the enolate of the ketone.[1]

Q2: How does the choice of base influence the formation of side products?

A2: The choice of base is critical in determining the ratio of the desired substitution (S(_N)2) product to the elimination (E2) product. Strong, sterically hindered bases, such as potassium tert-butoxide, will significantly favor the E2 pathway, leading to a higher yield of methyl vinyl ketone. Less hindered, strong bases like potassium hydroxide or sodium ethoxide can also promote elimination, particularly at elevated temperatures. For reactions where substitution is the desired outcome, weaker bases are generally preferred.

Q3: Can the solvent choice help in minimizing side products?

A3: Yes, the solvent plays a crucial role. Polar aprotic solvents, such as DMSO or DMF, are known to favor S(_N)2 reactions. In contrast, polar protic solvents like ethanol or water can facilitate both S(_N)2 and E2 reactions. The use of a non-polar solvent may enhance the reactivity of the bromide ion.[1]

Q4: What is the role of temperature in controlling side product formation?

A4: Higher reaction temperatures generally favor the elimination (E2) pathway over the substitution (S(_N)2) pathway. To minimize the formation of methyl vinyl ketone, it is advisable to conduct the reaction at lower temperatures. Careful temperature control, for instance, maintaining a temperature of 20°C during bromination of 4-hydroxy-2-butanone to synthesize this compound, is key to preventing unwanted side reactions.[1]

Troubleshooting Guide

Issue 1: Low yield of the desired S(_N)2 product and a high proportion of an alkene byproduct.

This is a classic case of the competing E2 elimination reaction dominating over the desired S(_N)2 substitution.

Troubleshooting Workflow:

G cluster_base Base Optimization cluster_temp Temperature Control cluster_solvent Solvent Selection start Low S(_{N})2 Product Yield High Alkene Byproduct check_base Evaluate the Base start->check_base check_temp Assess Reaction Temperature start->check_temp check_solvent Review Solvent Choice start->check_solvent base_strong_hindered Strong, hindered base used? (e.g., t-BuOK) check_base->base_strong_hindered temp_high Reaction run at elevated temperature? check_temp->temp_high solvent_protic Polar protic solvent used? (e.g., Ethanol) check_solvent->solvent_protic switch_to_weaker Switch to a weaker or non-hindered base (e.g., K2CO3, NaHCO3) base_strong_hindered->switch_to_weaker Yes lower_temp Lower the reaction temperature (e.g., to RT or 0°C) temp_high->lower_temp Yes switch_to_aprotic Switch to a polar aprotic solvent (e.g., DMF, DMSO) solvent_protic->switch_to_aprotic Yes G cluster_carbonyl Carbonyl Side Reactions cluster_stability Reagent Stability start Unexpected Side Products (Non-elimination) check_carbonyl_reaction Consider Carbonyl Reactivity start->check_carbonyl_reaction check_stability Assess Reagent Stability start->check_stability nucleophilic_attack Strong nucleophile/base present? (e.g., Grignard, strong base) check_carbonyl_reaction->nucleophilic_attack enolate_formation Possibility of enolate formation and subsequent reactions? check_carbonyl_reaction->enolate_formation degradation This compound degradation under reaction conditions? check_stability->degradation protect_carbonyl Consider protecting the ketone group (e.g., as a ketal) nucleophilic_attack->protect_carbonyl Yes control_base_stoichiometry Use non-nucleophilic base or control stoichiometry carefully enolate_formation->control_base_stoichiometry run_control Run control experiment without nucleophile to check stability degradation->run_control G Reactants This compound + Nucleophile/Base SN2_Product S(_{N})2 Product (Substitution) Reactants->SN2_Product S(_{N})2 Pathway (Favored by weak base, polar aprotic solvent, low temperature) E2_Product E2 Product (Methyl Vinyl Ketone) Reactants->E2_Product E2 Pathway (Favored by strong/hindered base, high temperature) G Goal Maximize S(_{N})2 Product Base Choose a weak, non-hindered base Goal->Base Solvent Select a polar aprotic solvent Goal->Solvent Temp Maintain low reaction temperature Goal->Temp

References

Purification techniques for 4-Bromobutan-2-one post-synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the post-synthesis purification of 4-Bromobutan-2-one.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My crude this compound is a dark brown or yellow liquid. What causes this discoloration and how can I remove it?

Answer: The discoloration of your this compound is likely due to the presence of impurities formed during synthesis, such as products from oxidation or elimination side reactions.[1] To decolorize the product, you can employ treatment with activated charcoal.[2][3] Another effective method is to repurify the compound using flash column chromatography, which can separate the colored impurities from the desired product.[3]

Question: I see multiple spots on my TLC plate after an initial work-up. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate suggests a mixture of compounds. Based on common synthetic routes for this compound, these impurities are likely to be:

  • Unreacted starting materials: Such as 4-hydroxybutan-2-one.[1]

  • Byproducts of the reaction: This can include hydrogen bromide (HBr) if not properly neutralized.[1]

  • Products of side reactions: Such as 3-buten-2-one from an elimination reaction, which can be favored by the use of a strong base and higher temperatures.[1]

Question: My GC-MS analysis shows an unexpected peak. How can I identify it?

Answer: Identifying unknown peaks in a GC-MS analysis involves a systematic approach. First, compare the mass spectrum of the unknown peak with commercial libraries like NIST. If no match is found, consider the potential impurities from your specific synthetic route. For bromine-containing compounds, look for the characteristic M+2 isotopic pattern. Advanced techniques like high-resolution mass spectrometry can provide a more accurate mass for tentative identification.[1]

Question: The yield of my purified this compound is lower than expected. What are the potential causes?

Answer: Low yield can result from several factors during the synthesis and purification process. In the synthesis step, imprecise control of stoichiometry can lead to the formation of byproducts, reducing the amount of the desired product.[1] During purification, losses can occur at each stage. For example, during extraction, multiple extractions of the aqueous layer are necessary to maximize recovery. In distillation, some product may be lost if the distillation is carried out too quickly or at too high a temperature, leading to decomposition. For column chromatography, improper solvent selection can lead to poor separation and loss of product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Question: What is the recommended storage condition for purified this compound?

Answer: Purified this compound should be stored in a dark place under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at temperatures under -70°C.[1][4]

Question: What are the most effective methods for purifying this compound?

Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common and effective methods are:

  • Vacuum Distillation: Suitable for large-scale purification and for separating compounds with significantly different boiling points.[5]

  • Flash Column Chromatography: Excellent for separating compounds with similar polarities and for achieving high purity on a smaller scale.[6]

  • Liquid-Liquid Extraction: A fundamental step in the work-up procedure to remove water-soluble impurities.[7][8]

Question: How can I monitor the purity of this compound during the purification process?

Answer: The purity of this compound can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to determine the appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative purity determination.[9]

Data Presentation

The following table summarizes the expected outcomes for the primary purification methods for this compound, based on data for a structurally similar compound, 3-Bromobutan-2-ol.[10]

Purification MethodBoiling Point (°C)Pressure (mmHg)Typical Stationary PhaseTypical Mobile PhaseExpected Purity (%)Expected Recovery (%)
Vacuum Distillation 5912Not ApplicableNot Applicable>9885-95
Flash Column Chromatography Not ApplicableNot ApplicableSilica Gel (230-400 mesh)Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)>9990-97

Experimental Protocols

Purification by Vacuum Distillation

Vacuum distillation is ideal for purifying this compound, especially for larger quantities, as it lowers the boiling point and prevents decomposition.[5]

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar in the distilling flask for smooth boiling.

  • Sample Preparation: Place the crude this compound in the distilling flask.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored with a manometer. A pressure of around 12 mmHg is suitable.[11]

  • Heating: Gently heat the distilling flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure (approximately 59°C at 12 Torr).[11]

  • Analysis: Confirm the purity of the collected fraction using GC-MS or HPLC.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for achieving high purity, particularly for smaller-scale preparations.[12]

Methodology:

  • Solvent System Selection: Determine an optimal solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.[12]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a uniform and bubble-free packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to the top of the column to increase the flow rate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis and Product Isolation: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Work-up by Liquid-Liquid Extraction

This is a crucial step to remove water-soluble impurities after the synthesis.[7]

Methodology:

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Washing: Add an equal volume of water and shake the funnel gently, periodically venting to release pressure. Allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer. The organic layer contains the desired product.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts like HBr.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting a suitable purification technique for this compound.

Purification_Workflow Purification Strategy for this compound start Crude this compound workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup purity_check1 Assess Purity (TLC, GC-MS) workup->purity_check1 is_pure Is Purity >98%? purity_check1->is_pure final_product Pure this compound is_pure->final_product Yes further_purification Further Purification Needed is_pure->further_purification No choose_method Choose Purification Method further_purification->choose_method distillation Vacuum Distillation (Large Scale, Different B.P.) choose_method->distillation Large Scale or Boiling Point Difference >25°C chromatography Flash Column Chromatography (Small Scale, High Purity) choose_method->chromatography Small Scale or Similar Polarity Impurities purity_check2 Assess Final Purity (GC-MS, HPLC) distillation->purity_check2 chromatography->purity_check2 purity_check2->final_product

Caption: A decision workflow for the purification of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and recommended storage of 4-Bromobutan-2-one. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a dark place under an inert atmosphere.[1] It is highly recommended to store it in a freezer at temperatures between -20°C and -70°C.[1][2]

Q2: What are the known degradation pathways for this compound?

A2: While specific long-term stability studies on this compound are not extensively documented, based on the reactivity of α-halo ketones, the following degradation pathways are likely:

  • Hydrolysis: In the presence of moisture, this compound can undergo nucleophilic substitution to form 4-hydroxybutan-2-one and hydrobromic acid. This process can be accelerated by the presence of bases.

  • Elimination: Under basic conditions, especially with strong, sterically hindered bases, this compound can undergo an E2 elimination reaction to form methyl vinyl ketone.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species.[3][4] These radicals can then participate in a variety of subsequent reactions, potentially leading to complex mixtures of byproducts.

Q3: What are the common impurities found in this compound?

A3: Common impurities can include unreacted starting materials from its synthesis (e.g., 4-hydroxy-2-butanone), byproducts from the synthesis such as isomers or over-brominated species, and degradation products like 4-hydroxybutan-2-one and methyl vinyl ketone.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Low reaction yield 1. Degraded this compound: The reagent may have degraded due to improper storage. 2. Competing side reactions: The reaction conditions may favor elimination or other side reactions.[1][5] 3. Moisture in the reaction: The presence of water can lead to hydrolysis of the starting material.1. Verify purity: Before use, check the purity of this compound using GC-MS or NMR. 2. Optimize reaction conditions: Use a non-polar aprotic solvent and control the temperature carefully. Consider using a hindered base if elimination is a problem. 3. Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected byproducts 1. Reaction with nucleophilic solvents: Solvents like alcohols can react with this compound. 2. Base-induced elimination: The presence of a strong base can promote the formation of methyl vinyl ketone.[1] 3. Radical reactions: If the reaction is exposed to light, radical-mediated side reactions can occur.[3][4]1. Choose an inert solvent: Use solvents like dichloromethane, chloroform, or THF. 2. Select an appropriate base: If a base is required, use a non-nucleophilic, hindered base. 3. Protect the reaction from light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
Inconsistent reaction results 1. Variability in reagent quality: Different batches of this compound may have different purity levels. 2. Inconsistent reaction setup: Minor variations in temperature, stirring speed, or addition rate can affect the outcome.1. Standardize reagent source and purity: If possible, use this compound from the same supplier and lot number. Always check the purity of a new batch. 2. Maintain consistent reaction parameters: Carefully control all reaction parameters and document them thoroughly in your lab notebook.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C to -70°C[1][2]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)[1]To prevent oxidation and reaction with atmospheric moisture.
Light In the dark[1]To prevent light-induced degradation (photodegradation).[3][4]
Container Tightly sealed, appropriate materialTo prevent moisture ingress and potential reaction with the container material.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Parameters:

    • Injector: 250°C, split mode (e.g., 50:1).

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a suitable rate (e.g., 10°C/min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Integrate all peaks to determine the relative percentage of impurities.

Protocol 2: Monitoring Degradation of this compound by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to serve as the t=0 reference.

  • Storage and Monitoring: Store the NMR tube under the desired test conditions (e.g., room temperature, exposure to light). Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis: Compare the integrals of the characteristic peaks of this compound with the integrals of any new peaks that appear over time. This will allow for a semi-quantitative assessment of the degradation rate and the formation of new species.

Visualizations

degradation_pathway main This compound hydrolysis_prod 4-Hydroxybutan-2-one + HBr main->hydrolysis_prod Moisture (H₂O) elimination_prod Methyl Vinyl Ketone main->elimination_prod Base photo_prod Radical Species main->photo_prod Light (hν)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Experiment with this compound issue Issue Encountered (e.g., Low Yield, Byproducts) start->issue check_purity Check Purity of Starting Material (GC-MS, NMR) issue->check_purity Is starting material pure? check_conditions Review Reaction Conditions (Solvent, Temp, Base) issue->check_conditions Are conditions optimal? check_setup Verify Experimental Setup (Anhydrous, Inert Atmosphere) issue->check_setup Is setup correct? solution Implement Corrective Actions check_purity->solution check_conditions->solution check_setup->solution

Caption: A logical workflow for troubleshooting common experimental issues.

References

Optimizing temperature and solvent for 4-Bromobutan-2-one alkylations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and solvent conditions in alkylation reactions involving 4-bromobutan-2-one.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in alkylation reactions with this compound is a common challenge. The primary factors to investigate are the reactivity of the nucleophile, reaction conditions, and potential side reactions.

Troubleshooting Workflow: Low Product Yield

low_yield_workflow start Low or No Yield check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions sub_nucleophile1 Weak Nucleophile? check_nucleophile->sub_nucleophile1 sub_nucleophile2 Sterically Hindered Nucleophile? check_nucleophile->sub_nucleophile2 sub_conditions1 Inappropriate Solvent? check_conditions->sub_conditions1 sub_conditions2 Suboptimal Temperature? check_conditions->sub_conditions2 sol_side_reactions See Troubleshooting Guide for Side Product Formation. check_side_reactions->sol_side_reactions sol_nucleophile1 Use a stronger base to fully deprotonate the nucleophile. sub_nucleophile1->sol_nucleophile1 Yes sol_nucleophile2 Increase reaction temperature and/or time. sub_nucleophile2->sol_nucleophile2 Yes sol_conditions1 Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). sub_conditions1->sol_conditions1 Yes sol_conditions2 Optimize temperature based on nucleophile and desired outcome (kinetic vs. thermodynamic). sub_conditions2->sol_conditions2 Yes

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Assess Nucleophile Strength and Steric Hindrance: Weak nucleophiles may not be reactive enough to displace the bromide. Consider using a stronger base to fully deprotonate the nucleophile. For sterically hindered nucleophiles, increasing the reaction temperature and time may be necessary to overcome the steric barrier.

  • Evaluate Solvent Choice: this compound alkylations are typically SN2 reactions, which are favored by polar aprotic solvents like DMF, DMSO, and acetonitrile.[1][2] These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive. Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[3][4]

  • Optimize Reaction Temperature: The optimal temperature depends on the nucleophile and the desired product. For many SN2 reactions, gentle heating can increase the rate. However, higher temperatures can also promote the competing E2 elimination reaction.[5] For C-alkylation of ketones, low temperatures (e.g., -78°C) with a strong, bulky base favor the kinetic enolate, while higher temperatures with a weaker base favor the more stable thermodynamic enolate.[6][7][8]

Issue 2: Formation of Significant Side Products

The most common side product in this compound alkylations is the elimination product, 3-buten-2-one (methyl vinyl ketone).[5] Other potential side reactions include dialkylation (if the nucleophile has multiple reactive sites or if the product is deprotonated) and O- vs. C-alkylation with ambident nucleophiles.

Troubleshooting Workflow: Side Product Formation

side_product_workflow start Side Product Formation check_elimination Elimination Product (3-buten-2-one)? start->check_elimination check_dialkylation Dialkylation? start->check_dialkylation check_regioselectivity Incorrect Regioselectivity (O- vs. C-alkylation)? start->check_regioselectivity sol_elimination Use a less hindered base. Lower the reaction temperature. Use a polar aprotic solvent. check_elimination->sol_elimination Yes sol_dialkylation Use a 1:1 stoichiometry of nucleophile to electrophile. Consider using a protecting group strategy. check_dialkylation->sol_dialkylation Yes sol_regioselectivity Adjust solvent and counter-ion. Polar protic solvents may favor N- or O-alkylation. check_regioselectivity->sol_regioselectivity Yes

Caption: Troubleshooting workflow for side product formation.

Detailed Troubleshooting Steps:

  • Minimizing Elimination: The E2 elimination is favored by strong, sterically hindered bases and higher temperatures.[5] To favor substitution, use a less sterically hindered base, lower the reaction temperature, and ensure the use of a polar aprotic solvent.

  • Controlling Dialkylation: If the nucleophile has more than one acidic proton, dialkylation can be an issue. Using a precise 1:1 stoichiometry of the deprotonated nucleophile to this compound can help. In some cases, a protecting group strategy may be necessary.

  • Directing Regioselectivity (O- vs. C-alkylation): For ambident nucleophiles like enolates, the site of alkylation can be influenced by the reaction conditions. Kinetic control (strong, bulky base, low temperature) typically favors C-alkylation, while thermodynamic control (weaker base, higher temperature) can lead to a mixture of C- and O-alkylation products. The choice of solvent and counter-ion can also play a role.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for alkylating a phenol with this compound?

A1: For the O-alkylation of phenols, polar aprotic solvents such as acetone, DMF, or acetonitrile are generally preferred. These solvents facilitate the SN2 reaction by effectively solvating the cation of the phenoxide salt while leaving the phenoxide anion highly nucleophilic. The use of a base such as potassium carbonate is common.

Q2: How can I favor N-alkylation over C3-alkylation when reacting an indole with this compound?

A2: To favor N-alkylation of indoles, deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a standard approach.[9] This generates the more nucleophilic indolate anion. Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[9]

Q3: When performing a C-alkylation on a β-ketoester, how do I choose between kinetic and thermodynamic control?

A3:

  • Kinetic Control: To form the less substituted (kinetic) enolate, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C).[10] This deprotonation is rapid and irreversible, favoring the more accessible α-proton.

  • Thermodynamic Control: To form the more substituted (thermodynamic) enolate, use a weaker base, such as an alkoxide (e.g., sodium ethoxide), at room temperature or higher.[7] These conditions allow for equilibrium to be established, favoring the formation of the more stable, more substituted enolate.

Q4: My purification is difficult due to unreacted this compound and the product having similar polarities. What can I do?

A4: This is a common issue.

  • Optimize the reaction: Ensure the reaction goes to completion by using a slight excess of the nucleophile and optimizing the reaction time and temperature. Monitor the reaction by TLC or LC-MS.

  • Chromatography: Careful flash column chromatography with a shallow solvent gradient can often resolve compounds with similar polarities.

  • Chemical quench: If applicable, a nucleophilic scavenger resin can be used to remove unreacted this compound from the reaction mixture before workup.

Data Presentation

The following tables provide illustrative data on how temperature and solvent can influence the yield of this compound alkylations. The specific yields are representative and will vary depending on the specific nucleophile and other reaction conditions.

Table 1: Illustrative Solvent Effects on the O-Alkylation of Sodium Phenoxide with this compound

SolventSolvent TypeTemperature (°C)Reaction Time (h)Illustrative Yield (%)
DMFPolar Aprotic80490
AcetonitrilePolar Aprotic80685
AcetonePolar Aprotic60875
EthanolPolar Protic801240
WaterPolar Protic10024<10

Table 2: Illustrative Temperature Effects on the C-Alkylation of Diethyl Malonate with this compound in DMF with K₂CO₃

Temperature (°C)Reaction Time (h)Illustrative Yield (%)Potential for Side Products
25 (Room Temp)2465Low
501280Moderate
80692Increased risk of elimination
120285High risk of elimination and decomposition

Experimental Protocols

General Protocol for N-Alkylation of Indole with this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole (1.0 eq.).

  • Dissolve the indole in anhydrous DMF to a concentration of approximately 0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for C-Alkylation of a β-Ketoester with this compound
  • In a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 eq.) and anhydrous acetone (to a concentration of ~0.5 M).

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Add this compound (1.05 eq.) to the suspension.

  • Heat the mixture to reflux and stir for 6-18 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

Detection and removal of common impurities in 4-Bromobutan-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobutan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the detection and removal of typical impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available or synthesized this compound?

A1: The common impurities in this compound often originate from the synthetic route, typically the bromination of 4-hydroxybutan-2-one. These can include:

  • Unreacted Starting Material: 4-hydroxybutan-2-one may remain if the reaction does not go to completion.

  • Side-Reaction Byproducts:

    • 3-Buten-2-one (Methyl vinyl ketone): Formed via an elimination reaction of hydrogen bromide (HBr) from the product, which can be promoted by heat or base.[1]

    • Dibrominated Ketones: Over-bromination can lead to the formation of species such as 1,3-dibromo-2-butanone or 3,3-dibromo-2-butanone.[2]

  • Reagent Residues: If a base like pyridine is used to neutralize HBr formed during the reaction, residual pyridine or its salt (pyridinium bromide) may be present.[3]

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: Several analytical techniques can be employed to detect and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities. Each impurity will have a characteristic retention time and mass spectrum.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify impurities by their unique chemical shifts and coupling constants. For instance, the vinyl protons of 3-buten-2-one would be readily distinguishable from the signals of this compound.

  • Infrared (IR) Spectroscopy: While less specific for identifying individual impurities, IR spectroscopy can indicate the presence of certain functional groups. For example, a broad O-H stretch might suggest the presence of unreacted 4-hydroxybutan-2-one.

Troubleshooting Guides

Issue 1: My final product shows an extra peak in the GC-MS analysis with a lower retention time than this compound.

Possible Cause: The peak could correspond to 3-buten-2-one (methyl vinyl ketone), a common impurity formed by the elimination of HBr. 3-buten-2-one is more volatile and thus typically has a shorter retention time than this compound.

Troubleshooting Steps:

  • Confirm Identity: Compare the mass spectrum of the unknown peak with a reference spectrum of 3-buten-2-one.

  • Optimize Reaction Conditions: To minimize the formation of this impurity in future syntheses, consider the following:

    • Lower Reaction Temperature: Perform the bromination and subsequent work-up at lower temperatures to disfavor the elimination reaction.

    • Control Basicity: If a base is used, ensure it is a non-hindered base and use it in stoichiometric amounts to avoid excess basicity which can promote elimination.

  • Purification: Employ fractional distillation to separate the lower-boiling 3-buten-2-one from your product.

Issue 2: The NMR spectrum of my purified this compound shows unexpected signals in the vinyl region (5-6.5 ppm).

Possible Cause: The presence of vinyl protons strongly suggests contamination with 3-buten-2-one.

Troubleshooting Steps:

  • Spectral Analysis: Compare the observed chemical shifts and coupling patterns with the known ¹H NMR spectrum of 3-buten-2-one.

  • Review Synthesis and Work-up: High temperatures or prolonged exposure to basic conditions during the reaction or purification can lead to the formation of this elimination byproduct.

  • Purification: As mentioned previously, fractional distillation is an effective method for removing this more volatile impurity.

Issue 3: My product appears to be less pure than expected after distillation, with a significant amount of a higher-boiling fraction observed.

Possible Cause: This could be due to the presence of dibrominated byproducts, which have a higher molecular weight and boiling point than this compound.

Troubleshooting Steps:

  • Analytical Confirmation: Use GC-MS to identify the higher-boiling impurities. The mass spectra should show isotopic patterns characteristic of molecules containing two bromine atoms.

  • Refine Synthesis: To prevent over-bromination:

    • Stoichiometric Control: Use a precise molar ratio of the brominating agent.

    • Controlled Addition: Add the brominating agent slowly and at a controlled temperature to the reaction mixture.

  • Efficient Purification:

    • Fractional Distillation: Careful fractional distillation under reduced pressure can separate the desired product from higher-boiling dibrominated impurities.

    • Column Chromatography: For smaller scales or when high purity is critical, column chromatography on silica gel can be an effective purification method.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₇BrO151.0059 @ 12 Torr
4-Hydroxybutan-2-oneC₄H₈O₂88.11112 @ 14 Torr
3-Buten-2-one (Methyl vinyl ketone)C₄H₆O70.0981.4
1,3-Dibromo-2-butanoneC₄H₆Br₂O229.90Not readily available
3,3-Dibromo-2-butanoneC₄H₆Br₂O229.90Not readily available

Note: Boiling points at atmospheric pressure unless otherwise specified. Data for dibrominated species is limited.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the relative amounts of each component by peak area integration.

Protocol 2: Purification by Fractional Distillation

Objective: To remove lower-boiling (e.g., 3-buten-2-one) and higher-boiling (e.g., dibrominated byproducts) impurities from this compound.

Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a thermometer, and a vacuum source.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. It is crucial to use a fractionating column to achieve good separation of components with close boiling points.

  • Vacuum: The distillation should be performed under reduced pressure to lower the boiling points and prevent decomposition.

  • Heating: Gently heat the crude this compound in the distillation flask.

  • Fraction Collection:

    • Forerun: Collect the initial fraction that distills at a lower temperature. This will contain the more volatile impurities like 3-buten-2-one.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask and collect the pure product.

    • Residue: Stop the distillation before the flask goes to dryness. The residue will contain the higher-boiling impurities.

  • Analysis: Analyze the collected main fraction by GC-MS or NMR to confirm its purity.

Visualizations

Impurity_Detection_Workflow cluster_sample Sample Analysis cluster_data Data Interpretation cluster_decision Decision cluster_action Action Sample Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Identify_Impurities Identify Impurities (Retention Time, Mass Spectra, Chemical Shifts) GC_MS->Identify_Impurities Quantify_Purity Quantify Purity (Peak Area %) GC_MS->Quantify_Purity NMR->Identify_Impurities Purity_Acceptable Purity Acceptable? Identify_Impurities->Purity_Acceptable Quantify_Purity->Purity_Acceptable Purification Proceed to Purification Purity_Acceptable->Purification No Use_Product Use Product Purity_Acceptable->Use_Product Yes

Caption: Workflow for the detection and decision-making process for impurities in this compound.

Purification_Workflow Crude_Product Crude this compound Fractional_Distillation Fractional Distillation (under reduced pressure) Crude_Product->Fractional_Distillation Collect_Forerun Collect Forerun (e.g., 3-Buten-2-one) Fractional_Distillation->Collect_Forerun Collect_Main_Fraction Collect Main Fraction (Pure this compound) Fractional_Distillation->Collect_Main_Fraction Residue Residue (e.g., Dibrominated byproducts) Fractional_Distillation->Residue Purity_Analysis Purity Analysis (GC-MS or NMR) Collect_Main_Fraction->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A typical workflow for the purification of this compound using fractional distillation.

References

Strategies to overcome low reactivity in 4-Bromobutan-2-one experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Bromobutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity characteristics of this compound?

This compound is an electrophilic building block used in organic synthesis.[1] Its reactivity is primarily defined by two functional groups: a ketone and a primary alkyl bromide. The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.[1] Consequently, it readily undergoes nucleophilic substitution reactions, predominantly via an S(_N)2 mechanism.[1]

Q2: My reaction with this compound is showing low or no yield. What are the common causes?

Low reactivity in this compound experiments can stem from several factors:

  • Weak Nucleophile: The incoming nucleophile may not be strong enough to displace the bromide leaving group efficiently.

  • Steric Hindrance: Although a primary alkyl halide, steric bulk on the nucleophile or substrate can hinder the backside attack required for an S(_N)2 reaction.[2]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or the absence of a suitable catalyst can significantly slow down the reaction.

  • Competing Elimination Reactions: The use of strong, bulky bases can favor the E2 elimination pathway, leading to the formation of 3-buten-2-one as a byproduct.[2]

  • Poor Quality of Starting Material: this compound can degrade over time. Ensure it has been stored correctly, typically in a dark place under an inert atmosphere at low temperatures.[1]

Q3: How can I favor the desired S(_N)2 substitution over the competing E2 elimination?

To maximize the yield of the S(_N)2 product and minimize elimination byproducts, consider the following strategies:

  • Choice of Nucleophile: Use a strong nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[2]

  • Choice of Base: If a base is required, use a non-hindered, weaker base. Strong, bulky bases like potassium tert-butoxide (t-BuOK) strongly favor elimination.[2]

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[2]

  • Solvent: Employ polar aprotic solvents such as acetone, DMF, or DMSO. These solvents solvate the cation of the nucleophilic salt, leaving a more reactive "naked" nucleophile that promotes the S(_N)2 reaction.[2]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

This guide provides a systematic approach to troubleshooting low yields in S(_N)2 reactions with this compound.

Troubleshooting Workflow

G start Low Reaction Yield check_nucleophile Assess Nucleophile Strength start->check_nucleophile check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions optimize_nucleophile Optimize Nucleophile/Base check_nucleophile->optimize_nucleophile Weak Nucleophile optimize_conditions Optimize Conditions (Solvent, Temp, Catalyst) check_conditions->optimize_conditions Suboptimal Conditions minimize_elimination Minimize Elimination check_side_reactions->minimize_elimination Elimination Products Detected end Improved Yield optimize_nucleophile->end optimize_conditions->end minimize_elimination->end G cluster_reactants Starting Materials This compound This compound reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) This compound->reaction Thiourea Thiourea Thiourea->reaction intermediate Intermediate Formation (Nucleophilic Attack & Cyclization) reaction->intermediate dehydration Dehydration intermediate->dehydration product 2-Amino-4-methylthiazole dehydration->product

References

Managing acidic byproducts in 4-Bromobutan-2-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromobutan-2-one, with a specific focus on managing acidic byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly those related to acidic byproducts and side reactions.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure accurate stoichiometry of reactants. A 1:1 molar ratio of 4-hydroxy-2-butanone to phosphorus tribromide (PBr₃) is often recommended to minimize waste.[1] - Verify the quality and purity of starting materials. Impurities can lead to side reactions. - Extend the reaction time, monitoring progress using Thin Layer Chromatography (TLC).
Product Loss During Workup - During aqueous extraction, ensure complete phase separation to avoid loss of the organic layer. - Use cold washing solutions (e.g., cold sodium bicarbonate, cold brine) to minimize product solubility in the aqueous phase. - If using a base like pyridine to neutralize HBr, a salt byproduct will form which must be thoroughly separated.[1]
Side Reactions - The primary acidic byproduct, hydrogen bromide (HBr), can catalyze side reactions.[1] Employ an acid scavenger (see FAQ 1). - Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor side reactions.

Issue 2: Reaction Mixture Becomes a Thick, Intractable Tar

Potential Cause Troubleshooting Steps
Acid-Catalyzed Polymerization - The accumulation of HBr byproduct is a likely cause. Neutralize HBr as it forms by using a non-nucleophilic base (acid scavenger) such as pyridine or sodium carbonate.[1] - Add the brominating agent (e.g., PBr₃) slowly and dropwise to prevent localized buildup of HBr.
High Reaction Temperature - Strictly maintain a low reaction temperature (0-5 °C) using an ice bath throughout the addition of reagents.

Issue 3: Product Discoloration (Yellow to Brown)

Potential Cause Troubleshooting Steps
Presence of Impurities - Ensure all glassware is clean and dry. - Use pure, distilled starting materials.
Decomposition on Storage - this compound can decompose over time, releasing HBr which can catalyze further decomposition. Store in a dark place, under an inert atmosphere, and at low temperatures (-20°C or below).
Residual Acid - During workup, thoroughly wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) until effervescence ceases, followed by a brine wash to remove all acidic residue.

Frequently Asked Questions (FAQs)

Q1: What is the primary acidic byproduct in the synthesis of this compound from 4-hydroxy-2-butanone, and how can I manage it?

A1: The primary acidic byproduct is hydrogen bromide (HBr), which is generated during the bromination of the alcohol.[1] HBr can act as a catalyst for unwanted side reactions, such as polymerization. To manage this, an "acid scavenger" is used. This is a non-nucleophilic base added to the reaction mixture to neutralize the HBr as it is formed. Common choices include organic bases like pyridine or inorganic bases like sodium carbonate.[1]

Q2: How do I perform a neutralization wash during the workup?

A2: After the reaction is complete, the reaction mixture is typically diluted with an organic solvent (like dichloromethane or diethyl ether) and washed with an aqueous solution of a weak base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The organic layer is washed with the NaHCO₃ solution in a separatory funnel. You may observe gas evolution (CO₂), so it is crucial to vent the separatory funnel frequently. Continue washing until the effervescence stops, which indicates that all the acid has been neutralized. Afterwards, wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

Q3: My yield is consistently low. What are the most critical parameters to control?

A3: The most critical parameters for achieving a good yield are temperature control and management of the HBr byproduct. Maintaining a low temperature (0-5°C) throughout the addition of the brominating agent is crucial to suppress side reactions. Additionally, the slow, dropwise addition of the brominating agent and the use of an acid scavenger like pyridine are vital to prevent the buildup of HBr, which can lead to polymerization and other yield-reducing side reactions.[1]

Q4: Can I use a different brominating agent instead of PBr₃?

A4: While PBr₃ is effective for converting primary and secondary alcohols to alkyl bromides with minimal risk of carbocation rearrangements, other brominating agents can be used for ketones.[1] However, for the synthesis from 4-hydroxy-2-butanone, PBr₃ is a common and effective choice. Alternative methods for synthesizing α-bromo ketones exist but may involve different starting materials or reaction pathways.

Data Presentation

The following table summarizes the results from a literature-reported synthesis of this compound.

Starting MaterialBrominating AgentAcid ScavengerSolventReaction TimeTemperatureYield (%)Reference
4-Hydroxy-2-butanonePhosphorus tribromidePyridineChloroform5 hours20°C89%(Tetrahedron Letters, 2015, 56(29), 4363-4366)[2]

The following table provides a hypothetical comparison of different acid scavengers. While pyridine is documented, inorganic bases are also commonly used. This data is illustrative to highlight the potential impact of the choice of base on the reaction outcome.

Acid ScavengerTypeMolar EquivalentsHypothetical Yield (%)Notes
PyridineOrganic1.189%Forms pyridinium hydrobromide salt, which is typically removed during aqueous workup.[1]
Sodium CarbonateInorganic1.580-85%Heterogeneous reaction, requires vigorous stirring. Byproducts are water and CO₂.
No Scavenger-0< 50%High potential for polymerization and other side reactions due to HBr buildup.

Experimental Protocols

Synthesis of this compound from 4-Hydroxy-2-butanone

This protocol is adapted from Mordhorst, Thorsten; Bickmeyer, Ulf [Tetrahedron Letters, 2015, vol. 56, # 29, p. 4363 - 4366].[2]

Materials:

  • 4-Hydroxy-2-butanone

  • Pyridine

  • Phosphorus tribromide (PBr₃)

  • Chloroform (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-Hydroxy-2-butanone and pyridine in anhydrous chloroform.

  • Cool the flask in an ice bath to 0-5°C with stirring.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 20°C for 5 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (until no more gas evolves) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reagents 1. Reagents 4-Hydroxy-2-butanone, Pyridine, Anhydrous Chloroform cooling 2. Cooling Cool to 0-5°C in an ice bath reagents->cooling addition 3. Reagent Addition Slowly add PBr₃ dropwise cooling->addition reaction 4. Reaction Stir at 20°C for 5 hours addition->reaction workup 5. Aqueous Workup Wash with water reaction->workup neutralization 6. Neutralization Wash with sat. NaHCO₃ solution workup->neutralization brine_wash 7. Brine Wash Wash with saturated NaCl neutralization->brine_wash drying 8. Drying Dry over anhydrous MgSO₄ brine_wash->drying concentration 9. Concentration Remove solvent via rotary evaporation drying->concentration product Final Product This compound concentration->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Caption: A troubleshooting decision tree for addressing low product yield.

References

Impact of different solvents on the reaction kinetics of 4-Bromobutan-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of different solvents on the reaction kinetics of 4-Bromobutan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms for this compound in solution?

A1: this compound is a primary alkyl bromide, which means its reactions with nucleophiles are highly likely to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon center were chiral.[1] Under conditions that strongly favor carbocation formation, such as with a very poor nucleophile and a highly ionizing solvent, a unimolecular (SN1) mechanism might be a minor competing pathway, but this is generally less common for primary halides.

Q2: How does solvent choice influence the reaction kinetics of this compound?

A2: Solvent polarity plays a critical role in the reaction kinetics of this compound. The choice of solvent can significantly enhance or suppress the rate of SN2 reactions.[2][3]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) are generally preferred for SN2 reactions. They can dissolve the nucleophile but do not solvate the anionic nucleophile as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) can slow down SN2 reactions. They form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. However, these solvents are effective at stabilizing carbocation intermediates and would therefore favor any competing SN1 pathway.[4]

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles, as the reactants are often insoluble.

Q3: I am not seeing any reaction, or the reaction is extremely slow. What are the possible causes?

A3: Several factors could contribute to a slow or non-existent reaction:

  • Inappropriate Solvent Choice: Using a polar protic solvent for an SN2 reaction can significantly decrease the rate. Consider switching to a polar aprotic solvent like acetone or DMF.

  • Weak Nucleophile: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile. If you are using a weak nucleophile, the reaction will be slow.

  • Low Temperature: Reaction rates are temperature-dependent. Increasing the temperature will generally increase the reaction rate.

  • Steric Hindrance: While this compound is a primary halide, any significant steric bulk on the nucleophile could slow the reaction.

  • Poor Leaving Group: Bromine is a good leaving group. However, if it were another halide, the leaving group ability (I > Br > Cl > F) would significantly impact the rate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction rate Use of a polar protic solvent (e.g., ethanol, water) for an SN2 reaction.Switch to a polar aprotic solvent such as acetone, DMF, or DMSO to enhance nucleophilicity.
Low reaction temperature.Increase the reaction temperature in controlled increments. Monitor for potential side reactions.
Weak nucleophile.Use a stronger nucleophile or increase the concentration of the existing nucleophile.
Inconsistent kinetic data Fluctuation in reaction temperature.Use a temperature-controlled reaction setup (e.g., water bath, oil bath) to maintain a constant temperature.
Inaccurate timing of the reaction start and stop points.Use a stopwatch and be consistent with the timing methodology for all experimental runs.
Impure reactants or solvents.Use high-purity reagents and solvents. Purify solvents if necessary.
Formation of side products Competing elimination (E2) reaction.Elimination reactions are favored by strong, bulky bases and higher temperatures. Use a less sterically hindered base and a lower reaction temperature if substitution is the desired outcome.[1]
Reaction with the solvent (solvolysis).This is more common in polar protic solvents where the solvent can act as a nucleophile.[4] If this is not the desired reaction, switch to a polar aprotic solvent.

Quantitative Data

Solvent Solvent Type Dielectric Constant (ε) Expected Relative Rate of SN2 Reaction
MethanolPolar Protic32.7Slow
EthanolPolar Protic24.5Slow
WaterPolar Protic80.1Very Slow
AcetonePolar Aprotic20.7Fast
Dimethylformamide (DMF)Polar Aprotic36.7Very Fast
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very Fast
HexaneNonpolar1.9Negligible (due to insolubility)

Note: The dielectric constant is a measure of solvent polarity. While it is a useful parameter, it does not solely determine the reaction rate. Other factors like hydrogen bonding capacity are also crucial.[3]

Experimental Protocols

Methodology for Determining Reaction Kinetics using the Method of Initial Rates

This protocol outlines a general procedure to determine the rate law for the reaction of this compound with a nucleophile (e.g., a halide ion) in a given solvent.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Iodide)

  • Solvent (e.g., Acetone)

  • Quenching solution (e.g., a solution to stop the reaction)

  • Titration apparatus or a suitable analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

  • Thermostated water bath

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

  • Reaction Setup: In a series of reaction flasks, vary the initial concentration of one reactant while keeping the concentration of the other reactant and the temperature constant.

  • Initiate the Reaction: Place the reaction flasks in a thermostated water bath to reach the desired temperature. Initiate the reaction by adding the final reactant and start the stopwatch simultaneously.

  • Monitor Reaction Progress: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction.

  • Analyze the Samples: Determine the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique (e.g., titration, spectroscopy).

  • Calculate Initial Rates: Plot the concentration of the reactant/product versus time for each experiment. The initial rate of the reaction is the absolute value of the initial slope of this curve.

  • Determine the Rate Law: By comparing the initial rates of different experiments where the initial concentrations of reactants were varied, the order of the reaction with respect to each reactant can be determined.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions Prep_Flasks Prepare Reaction Flasks Prep_Solutions->Prep_Flasks Equilibrate Equilibrate Temperature Prep_Flasks->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Monitor Monitor Progress Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze Samples Quench->Analyze Calculate Calculate Initial Rates Analyze->Calculate Determine Determine Rate Law Calculate->Determine Logical_Relationship cluster_solvent Solvent Type cluster_effect Effect on SN2 Reaction cluster_reason Reason Polar_Protic Polar Protic (e.g., Water, Ethanol) Rate_Decrease Decreased Rate Polar_Protic->Rate_Decrease Polar_Aprotic Polar Aprotic (e.g., Acetone, DMF) Rate_Increase Increased Rate Polar_Aprotic->Rate_Increase Solvation Nucleophile Solvation (Hydrogen Bonding) Rate_Decrease->Solvation Naked_Nucleophile "Naked" Nucleophile (Less Solvation) Rate_Increase->Naked_Nucleophile

References

Understanding the degradation pathways of 4-Bromobutan-2-one under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromobutan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the handling, degradation pathways, and experimental troubleshooting of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 28509-46-8) is an organic compound with the molecular formula C₄H₇BrO.[1][2] It serves as a key electrophilic building block in organic synthesis due to its two reactive functional groups: a ketone and a primary alkyl bromide.[1] Its primary use is as a reactive intermediate in the synthesis of fine chemicals for the pharmaceutical and agrochemical industries, particularly in constructing nitrogen and sulfur-containing heterocycles like substituted pyrroles and 2-aminothiazole derivatives.[1]

Q2: How should this compound be properly stored to minimize degradation?

To ensure stability and prevent degradation, this compound should be stored in a dark place under an inert atmosphere.[1][3] It is recommended to store it in a freezer at temperatures of -20°C, with some suppliers suggesting storage at -70°C for maximum stability.[1][4]

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways are dictated by its functional groups and involve nucleophilic substitution, elimination, and potential hydrolysis.

  • Nucleophilic Substitution (Sₙ2): The carbon atom bonded to the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reaction proceeds predominantly via an Sₙ2 mechanism, characterized by a backside attack from the nucleophile.[1][5]

  • Elimination (E2): In the presence of strong, sterically hindered bases, this compound can undergo β-elimination to form an alkene. This process typically follows an E2 (bimolecular elimination) pathway.[1]

  • Hydrolysis: Reaction with water or aqueous bases can lead to the substitution of the bromine atom with a hydroxyl group, forming 4-hydroxybutan-2-one. This is a form of nucleophilic substitution where water or hydroxide acts as the nucleophile.[6][7]

  • Enolate Formation: The α-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate, which can then participate in other reactions.[1]

Q4: Is this compound sensitive to light or heat?

While specific photodegradation studies on this compound are not extensively detailed in the provided results, brominated organic compounds, in general, can be susceptible to photodegradation.[8] Similarly, thermal stress can cause decomposition. The thermal decomposition of brominated compounds often begins with the cleavage of the carbon-bromine bond.[9] Therefore, it is crucial to protect the compound from light and high temperatures.[3]

Degradation Pathway Overview

The following diagram illustrates the primary degradation pathways for this compound under different conditions.

cluster_main Degradation Pathways of this compound cluster_sn2 Nucleophilic Substitution (Sₙ2) cluster_e2 Elimination (E2) A This compound B Transition State A->B  + Nucleophile (e.g., OH⁻) D Elimination Product (e.g., But-3-en-2-one) A->D  + Strong Base C Substitution Product (e.g., 4-Hydroxybutan-2-one) B->C  - Bromide (Br⁻)

Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines how to assess the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

  • Preparation of Solutions: Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

  • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 60°C), protected from light.

  • Sampling: Collect samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

Quantitative Data Summary

The following tables summarize key physical properties and provide an illustrative example of expected outcomes from a forced degradation study.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 28509-46-8[1][10]
Molecular Formula C₄H₇BrO[1][2]
Molecular Weight 151.00 g/mol [1][2]
Boiling Point 59 °C (at 12 Torr)[3]
Density ~1.44 g/cm³ (Predicted)[3]
Storage Temp. -20°C to -70°C[1][3]

Table 2: Illustrative Forced Degradation Data (24h Incubation at 60°C)

ConditionStress Agent% Parent RemainingMajor Degradation ProductDegradation Pathway
Acidic 0.1 M HCl85%4-Hydroxybutan-2-oneHydrolysis (Sₙ2)
Basic 0.1 M NaOH<10%But-3-en-2-one / 4-Hydroxybutan-2-oneElimination (E2) / Hydrolysis (Sₙ2)
Neutral Water95%4-Hydroxybutan-2-oneHydrolysis (Sₙ2)
Oxidative 3% H₂O₂70%Various Oxidized SpeciesOxidation
Photolytic UV Light (254 nm)60%Various Radical SpeciesPhotodegradation

Note: The data in Table 2 is representative and intended for illustrative purposes. Actual degradation rates will depend on specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction

Potential Cause Troubleshooting Step
Degraded Starting Material Verify the purity of this compound via NMR or HPLC. Ensure it was stored correctly.[1]
Poor Nucleophile Check the pKa of the conjugate acid; a stronger nucleophile may be needed. Ensure the nucleophile is soluble in the reaction solvent.
Incorrect Solvent For Sₙ2 reactions, a polar aprotic solvent (e.g., acetone, DMF, acetonitrile) is generally preferred.[1]
Presence of Water If the nucleophile is also a strong base, elimination may compete. Ensure anhydrous conditions.
Incorrect Temperature The reaction may require heating. Increase the temperature incrementally and monitor the reaction progress.

Issue 2: Multiple Unexpected Products in the Final Mixture

Potential Cause Troubleshooting Step
Competing Elimination Reaction This is common with strong, bulky bases.[1] Use a less hindered base or a more nucleophilic, less basic reagent.
Self-Condensation/Polymerization The enolate of this compound can react with another molecule.[1] Add the reagent slowly at a lower temperature.
Degradation During Workup The product may be unstable to acidic or basic workup conditions. Use a neutral quench and minimize exposure time.
Starting Material Impurities Analyze the starting material for impurities that could lead to side reactions.

Issue 3: Irreproducible Experimental Results

Potential Cause Troubleshooting Step
Inconsistent Reagent Quality Use a fresh bottle of this compound or purify the existing stock. Reagent degradation is a common source of variability.
Atmospheric Moisture The compound can be sensitive to moisture. Perform reactions under an inert atmosphere (Nitrogen or Argon).
Variable Temperatures Use a controlled temperature bath for both the reaction and workup steps to ensure consistency.
Inconsistent Analysis Ensure the analytical method (e.g., HPLC, GC) is validated and stable. Analyze samples immediately after preparation.[11]

Experimental and Troubleshooting Workflow

The following diagram provides a logical workflow for planning an experiment and troubleshooting common issues.

A Define Reaction (e.g., Substitution) B Select Conditions (Solvent, Temp, Base) A->B C Run Experiment (Under Inert Atm.) B->C D Analyze Results (TLC, HPLC, NMR) C->D E Target Product Formed? D->E F Experiment Successful E->F Yes G Troubleshoot E->G No H Check Starting Material Purity & Storage G->H I Review Reaction Conditions (Side Reactions?) G->I J Optimize Workup & Analysis G->J H->B Adjust I->B Adjust J->C Adjust

Workflow for experimentation and troubleshooting.

References

Validation & Comparative

A Comparative Analysis of Alpha-Chloro, Bromo, and Iodo Ketone Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of reactant reactivity is critical for designing efficient synthetic routes and accelerating discovery. Alpha-haloketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the alpha-carbon. The nature of the halogen substituent—chlorine, bromine, or iodine—profoundly influences the reactivity of these compounds, dictating reaction rates, yields, and even the feasibility of certain transformations. This guide provides an objective, data-driven comparison of the performance of alpha-chloro, alpha-bromo, and alpha-iodo ketones in key chemical reactions, supported by detailed experimental protocols.

The established order of reactivity for alpha-haloketones in nucleophilic substitution and related reactions is alpha-iodo > alpha-bromo > alpha-chloro . This trend is primarily governed by the leaving group ability of the halide ion, which is inversely related to its basicity. Iodide is the weakest base and therefore the best leaving group, while chloride is a stronger base and a poorer leaving group.[1] This fundamental principle is consistently observed across various reaction types, including nucleophilic substitution (SN2) reactions and the Favorskii rearrangement.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data comparing the reactivity of alpha-chloro, alpha-bromo, and alpha-iodo ketones in two common and important reactions: the Finkelstein reaction (an SN2 process) and the Favorskii rearrangement.

Table 1: Relative Reaction Rates of Alpha-Haloacetones in the Finkelstein Reaction

α-HaloketoneHalogen Leaving GroupRelative Reaction Rate (vs. α-Chloroacetone)
α-ChloroacetoneCl1
α-BromoacetoneBrIntermediate
α-IodoacetoneI~35,000[1]

Reaction Conditions: Sodium iodide in anhydrous acetone.[1]

Table 2: Comparative Performance in the Favorskii Rearrangement of 2-Halocyclohexanones

SubstrateHalogenProduct Yield (%)Approximate Reaction Time
2-ChlorocyclohexanoneChlorine56-61%2 hours
2-BromocyclohexanoneBromineGenerally lower than chloroShorter
2-IodocyclohexanoneIodinePotentially faster, but prone to side reactionsShortest

Reaction Conditions: Sodium methoxide in a suitable solvent to yield methyl cyclopentanecarboxylate.[2]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a key reaction mechanism and a typical experimental workflow relevant to the study of alpha-haloketone reactivity.

Caption: SN2 mechanism for nucleophilic substitution on an alpha-haloketone.

finkelstein_workflow start Start prepare_reagents Prepare 15% NaI in anhydrous acetone start->prepare_reagents setup_reactions Set up three test tubes, one for each α-haloketone (Cl, Br, I) prepare_reagents->setup_reactions add_nai Add 2 mL of NaI solution to each test tube setup_reactions->add_nai add_haloketone Add a few drops of the respective α-haloketone to each tube add_nai->add_haloketone observe Observe for precipitate formation (NaCl, NaBr, or NaI) add_haloketone->observe record_time Record the time taken for precipitate to appear observe->record_time compare Compare reaction times to determine relative reactivity record_time->compare end End compare->end

Caption: Experimental workflow for the Finkelstein reaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Comparative Analysis of SN2 Reactivity via the Finkelstein Reaction

Objective: To qualitatively and semi-quantitatively compare the rates of reaction of alpha-chloro, alpha-bromo, and alpha-iodo ketones with sodium iodide in acetone.

Materials:

  • Alpha-chloroacetone

  • Alpha-bromoacetone

  • Alpha-iodoacetone

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Label three clean, dry test tubes, one for each alpha-haloketone.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Simultaneously, add 5 drops of the respective alpha-haloketone to each test tube and start the stopwatch immediately.

  • Gently agitate the test tubes and observe for the formation of a precipitate. Sodium chloride and sodium bromide are insoluble in acetone, while sodium iodide is soluble. The formation of a precipitate indicates that a substitution reaction has occurred.[1]

  • Record the time it takes for a precipitate to become visible in each test tube.

  • Compare the recorded times. The shorter the time to precipitation, the faster the reaction rate and the better the leaving group.

Expected Outcome: A rapid precipitate will form with alpha-iodoacetone, followed by alpha-bromoacetone. The reaction with alpha-chloroacetone will be significantly slower.[1]

Protocol 2: The Favorskii Rearrangement of 2-Chlorocyclohexanone

Objective: To synthesize methyl cyclopentanecarboxylate from 2-chlorocyclohexanone via a ring-contraction rearrangement.

Materials:

  • 2-Chlorocyclohexanone

  • Sodium methoxide

  • Anhydrous methanol or ether

  • Apparatus for reflux and distillation

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-chlorocyclohexanone in anhydrous ether to the cooled sodium methoxide solution with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux for approximately 2 hours.[2]

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Separate the ether layer and extract the aqueous layer with additional ether.

  • Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation.

  • Purify the resulting crude methyl cyclopentanecarboxylate by distillation under reduced pressure.

Note: A similar procedure can be followed for 2-bromocyclohexanone and 2-iodocyclohexanone, with the expectation of shorter reaction times. However, for the iodo-derivative, careful monitoring is advised to minimize the formation of side products.[2]

Conclusion

The reactivity of alpha-haloketones is a direct function of the halogen substituent, following the clear and predictable trend of I > Br > Cl. This hierarchy is a consequence of the leaving group ability of the corresponding halide ions. For synthetic chemists, this understanding is crucial for selecting the appropriate starting material to achieve desired reaction outcomes. While alpha-chloro ketones are often more stable and cost-effective, their bromo- and iodo- counterparts offer significantly enhanced reactivity, which can be essential for challenging transformations or when milder reaction conditions are required. The experimental data and protocols provided in this guide offer a practical framework for leveraging these reactivity differences in a research and development setting.

References

A Comparative Guide to Viable Synthetic Alternatives for 4-Bromobutan-2-one in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules, the choice of alkylating agent is paramount to the success of a reaction. 4-Bromobutan-2-one has long been a staple electrophile for the introduction of a butan-2-one moiety. However, its reactivity profile, cost, and stability may not be optimal for all applications. This guide provides a comprehensive comparison of viable synthetic alternatives to this compound, focusing on their performance in O-alkylation reactions, supported by experimental data and detailed protocols.

Executive Summary

The primary alternatives to this compound include other 4-halobutan-2-ones (chloro and iodo derivatives) and butan-2-one substituted with sulfonate esters (tosylates and mesylates). The choice of leaving group significantly impacts the reactivity of the electrophile in SN2 reactions, following the general trend: Iodo > Bromo > Tosyloxy/Mesyloxy > Chloro. While 4-Iodobutan-2-one offers the highest reactivity, its stability and cost can be prohibitive. Conversely, 4-Chlorobutan-2-one is more stable and cost-effective but requires harsher reaction conditions. Tosylates and mesylates present a good balance of reactivity and stability.

Comparative Performance in O-Alkylation of Phenol

Alkylating AgentLeaving GroupTypical Reaction ConditionsTypical Yield (%)Relative Reactivity
4-Chlorobutan-2-one Cl⁻Phenol, K₂CO₃, NaI (cat.), Acetone, Reflux, 24h60-70Base
This compound Br⁻Phenol, K₂CO₃, Acetone, Reflux, 8h85-95High
4-Iodobutan-2-one I⁻Phenol, K₂CO₃, Acetone, RT, 4h>95Very High
4-Tosyloxybutan-2-one TsO⁻Phenol, K₂CO₃, DMF, 80 °C, 6h90-98High
4-Mesyloxybutan-2-one MsO⁻Phenol, K₂CO₃, DMF, 80 °C, 6h90-98High

Note: The data presented is illustrative and compiled from various sources on SN2 reactions. Actual yields may vary depending on the specific experimental setup.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, 4-hydroxybutan-2-one, its conversion to the various alkylating agents, and a general protocol for the O-alkylation of phenol are provided below.

Synthesis of 4-Hydroxybutan-2-one (Precursor)

Reaction: Aldol condensation of acetone and formaldehyde.

Procedure:

  • In a reaction vessel, a dilute alkali solution (e.g., 5% NaOH in water) is prepared.

  • The mixture is cooled in an ice bath to maintain a low temperature.

  • A formaldehyde solution is slowly added dropwise to a stirred mixture of excess acetone and the alkali solution, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, the reaction mixture is stirred at a low temperature for several hours.

  • The reaction is neutralized with a dilute acid, such as acetic acid.

  • Excess acetone is removed under reduced pressure.

  • The crude 4-hydroxybutan-2-one is then purified by vacuum distillation.

Synthesis of 4-Halobutan-2-ones

1. 4-Chlorobutan-2-one from 4-Hydroxybutan-2-one

Procedure:

  • Add a solution of 4-hydroxybutan-2-one to a four-neck bottle and cool to below -5 °C.[1]

  • Dropwise, add a thionyl chloride solution to the flask.

  • After the addition is complete, maintain the reaction at room temperature for 2-3 hours.[1]

  • Heat the mixture to 60 °C and maintain for 0.5-1 hour, then cool to room temperature.[1]

  • Wash the solution with a 5 wt% sodium bicarbonate solution until the pH is 7.[1]

  • The product is obtained after removal of any remaining volatile components under reduced pressure.[1]

2. This compound from 4-Hydroxybutan-2-one

Procedure:

  • Dissolve 4-hydroxybutan-2-one in a suitable solvent such as chloroform.

  • Add pyridine to the solution to act as a base.

  • Cool the mixture and slowly add phosphorus tribromide (PBr₃).

  • Stir the reaction at room temperature for several hours.

  • The reaction is then quenched with water and the organic layer is separated, washed, dried, and the solvent is evaporated to yield the product.

Synthesis of 4-Sulfonyloxybutan-2-ones

1. 4-Tosyloxybutan-2-one from 4-Hydroxybutan-2-one

Procedure:

  • Dissolve 4-hydroxybutan-2-one in dichloromethane and cool in an ice bath.

  • Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction mixture at 0 °C for several hours.

  • The reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

2. 4-Mesyloxybutan-2-one from 4-Hydroxybutan-2-one

Procedure:

  • Dissolve 4-hydroxybutan-2-one in dichloromethane and cool in an ice bath.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction mixture at 0 °C for a few hours.

  • The reaction is worked up similarly to the tosylate synthesis.

General Protocol for O-Alkylation of Phenol

Reaction: Phenol + 4-Substituted-butan-2-one → 4-(Phenoxy)butan-2-one

Procedure:

  • To a stirred solution of phenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).

  • If using 4-chlorobutan-2-one, a catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction via the Finkelstein reaction.

  • Add the respective 4-substituted-butan-2-one to the mixture.

  • The reaction mixture is heated to the appropriate temperature (see table above) and stirred for the specified duration.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the synthetic processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a general experimental workflow.

sn2_reaction_pathway cluster_reactants Reactants cluster_products Products Phenoxide Phenoxide Transition_State [Phenoxide---C---X]‡ Phenoxide->Transition_State Nucleophilic Attack Alkylating_Agent 4-X-butan-2-one (X = Cl, Br, I, OTs, OMs) Alkylating_Agent->Transition_State Product 4-(Phenoxy)butan-2-one Leaving_Group X⁻ Transition_State->Product Transition_State->Leaving_Group Leaving Group Departure

Caption: Generalized SN2 pathway for the O-alkylation of phenoxide.

experimental_workflow Start Start Reaction_Setup 1. Combine Phenol, Base, and Solvent Start->Reaction_Setup Add_Alkylating_Agent 2. Add 4-X-butan-2-one Reaction_Setup->Add_Alkylating_Agent Reaction 3. Heat and Stir Add_Alkylating_Agent->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Quench and Extract Monitoring->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification Analysis 7. Characterize Product Purification->Analysis End End Analysis->End

Caption: General experimental workflow for O-alkylation.

Conclusion

The selection of an appropriate synthetic alternative to this compound is a critical decision in the design of a synthetic route. For reactions requiring high reactivity and mild conditions, 4-Iodobutan-2-one is the superior choice, albeit at a higher cost. 4-Tosyloxybutan-2-one and 4-Mesyloxybutan-2-one offer a comparable high reactivity to the bromo-derivative with potentially greater stability. For cost-sensitive processes where harsher conditions are tolerable, 4-Chlorobutan-2-one, particularly with a catalytic amount of iodide, presents a viable option. This guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision based on the specific requirements of their synthetic targets.

References

Validating Analytical Methods for 4-Bromobutan-2-one Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive compounds like 4-Bromobutan-2-one is critical, particularly due to its nature as a potential genotoxic impurity (PGI). Validated analytical methods are imperative to ensure product quality and patient safety. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound, complete with experimental protocols and performance data.

Method Comparison: GC-MS vs. HPLC-UV

The choice of analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for non-volatile or thermally labile compounds. This compound can be analyzed directly.
Linearity (R²) Typically ≥ 0.998Typically ≥ 0.999
Limit of Detection (LOD) Can reach sub-ppm levels, especially with Selected Ion Monitoring (SIM).Generally in the low ppm range.
Limit of Quantification (LOQ) Typically in the range of 0.1 - 1 ppm.Typically in the range of 1 - 5 ppm.
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) ≤ 15%≤ 5%
Specificity Excellent, mass spectra provide structural information for definitive peak identification.Good, but can be susceptible to interference from co-eluting impurities that absorb at the same wavelength.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for the quantification of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and selective, making it ideal for trace-level quantification of this compound, a potential genotoxic impurity.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.1 µg/mL to 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 150, 152, 71, 43).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the standards.

  • Quantify this compound in the sample using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method offers a robust and straightforward approach for the quantification of this compound, particularly at higher concentration levels.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

3. Data Analysis:

  • Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

MethodValidationWorkflow MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport MethodImplementation Method Implementation for Routine Use ValidationReport->MethodImplementation

Caption: A typical workflow for analytical method validation.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, especially when dealing with potential genotoxic impurities. HPLC-UV provides a robust and less complex alternative for routine analysis at higher concentrations. The selection of the most appropriate method should be based on the specific analytical requirements, including the expected concentration range of the analyte and the complexity of the sample matrix. Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure reliable and accurate results.

A Comparative Guide to the Spectroscopic Profile of 4-Bromobutan-2-one: Experimental vs. Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Data for 4-Bromobutan-2-one

This guide provides a detailed comparison of experimental and theoretical spectroscopic data for the compound this compound (CAS No: 28509-46-8). The objective of this document is to offer a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this versatile building block, which is frequently utilized in the synthesis of pharmaceuticals and other fine chemicals. By presenting a side-by-side comparison of predicted and observed spectral data, this guide aims to assist researchers in the verification of this compound and in the prediction of its behavior in various chemical transformations.

Data Presentation: A Quantitative Comparison

The following tables summarize the theoretical and experimental spectroscopic data for this compound. Theoretical ¹H and ¹³C NMR data were predicted using advanced computational algorithms, while the theoretical IR data is based on characteristic absorption frequencies for the functional groups present in the molecule. It is important to note that publicly available, peer-reviewed experimental spectra for this compound are not readily accessible. Therefore, the "Experimental Data" columns are populated with typical, expected values derived from spectral databases and empirical correlations for structurally similar compounds. These values serve as a benchmark for what one would expect to observe in an experimental setting.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

ProtonsTheoretical Chemical Shift (ppm)MultiplicityExpected Experimental Chemical Shift (ppm)Multiplicity
-CH₃ (a)2.25Singlet~2.2Singlet
-CH₂- (b)3.05Triplet~3.0Triplet
-CH₂Br (c)3.58Triplet~3.6Triplet

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

CarbonTheoretical Chemical Shift (ppm)Expected Experimental Chemical Shift (ppm)
-CH₃ (1)30.2~30
-CH₂- (2)46.5~46
-CH₂Br (3)27.8~28
C=O (4)204.5~205

Table 3: Infrared (IR) Spectroscopic Data

Functional GroupTheoretical Absorption Range (cm⁻¹)Expected Experimental Absorption Range (cm⁻¹)
C=O (Ketone)1715 - 1730~1720 (strong, sharp)
C-H (sp³)2850 - 30002900 - 3000 (medium)
C-Br500 - 600550 - 650 (medium to strong)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the experimental data presented above.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

  • Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Sample Preparation: A 20-50 mg sample of this compound is dissolved in approximately 0.7 mL of CDCl₃ containing TMS. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired at room temperature. This involves broadband decoupling of the proton frequencies to produce a spectrum with single lines for each unique carbon atom. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is processed similarly to the ¹H NMR data. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using a neat sample. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the workflow for comparing spectroscopic data and the logical process of structural elucidation.

G cluster_0 Theoretical Analysis cluster_1 Experimental Analysis Theoretical_Data Predict Spectroscopic Data (NMR, IR) Comparison Compare Theoretical and Experimental Data Theoretical_Data->Comparison Predicted Spectra Experimental_Data Acquire Spectroscopic Data (NMR, IR) Experimental_Data->Comparison Acquired Spectra Validation Validate Structure and Spectroscopic Assignments Comparison->Validation

Caption: Workflow for Spectroscopic Data Comparison.

G Structure Proposed Structure: This compound H_NMR ¹H NMR: - Number of signals - Chemical shifts - Integration - Multiplicity Structure->H_NMR predicts C_NMR ¹³C NMR: - Number of signals - Chemical shifts Structure->C_NMR predicts IR IR: - Presence of C=O stretch - Presence of C-Br stretch Structure->IR predicts Confirmation Structural Confirmation H_NMR->Confirmation correlates with C_NMR->Confirmation correlates with IR->Confirmation correlates with

Caption: Spectroscopic Data in Structural Elucidation.

A Comparative Kinetic Analysis of Nucleophilic Substitution on 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of nucleophilic substitution reactions involving 4-bromobutan-2-one. As an α-haloketone, this compound exhibits enhanced reactivity towards nucleophiles, a characteristic pivotal in various synthetic applications, including the development of pharmaceutical intermediates. This document presents a comparative overview of its reactivity with different nucleophiles, supported by kinetic data from analogous systems, and provides detailed experimental protocols for researchers to conduct their own analyses.

Introduction to the Reactivity of this compound

This compound is a primary alkyl bromide with a carbonyl group at the C2 position. This structural feature significantly influences its reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilicity of the carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack.[1] Consequently, nucleophilic substitution reactions on this compound predominantly proceed via a bimolecular (S(_N)2) mechanism.[1] The unimolecular (S(_N)1) pathway is generally disfavored due to the inherent instability of the primary carbocation that would be formed.[1]

The S(N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide ion), leading to an inversion of configuration at the reaction center. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile.

Comparative Kinetic Data

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the public domain, the relative reactivity can be effectively inferred from studies on analogous α-haloketones, such as bromoacetone. The following table provides a summary of relative second-order rate constants for the reaction of bromoacetone with various nucleophiles in acetone at 25°C. This data serves as a valuable proxy for predicting the kinetic behavior of this compound.

Nucleophile (Nu⁻)FormulaRelative Rate Constant (k_rel)Nucleophile Class
IodideI⁻~35,000Excellent
ThiocyanateSCN⁻~500Very Good
BromideBr⁻~200Good
AzideN₃⁻~150Good
ChlorideCl⁻1Moderate
AcetateCH₃COO⁻~0.05Weak

Note: The relative rate constants are based on the reaction of chloroacetone with iodide in acetone, where the rate of reaction with chloride is set to 1. Bromoacetone is known to be significantly more reactive than chloroacetone. For instance, the reaction of bromoacetone with iodide is approximately 35,000 times faster than that of chloroacetone with iodide.[2] This highlights the excellent leaving group ability of bromide compared to chloride.

Experimental Protocols for Kinetic Analysis

To empirically determine the kinetic parameters for the reaction of this compound with various nucleophiles, the following experimental methodologies can be employed.

General Materials and Instrumentation:
  • This compound (substrate)

  • Selected nucleophiles (e.g., sodium iodide, sodium thiocyanate, sodium azide)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Thermostated water bath or reaction block

  • UV-Vis spectrophotometer or NMR spectrometer

  • Volumetric flasks, pipettes, and syringes

  • Magnetic stirrer and stir bars

Protocol 1: UV-Vis Spectrophotometric Analysis

This method is suitable when either the reactant or the product has a distinct UV-Vis absorbance profile. For instance, the disappearance of a colored nucleophile or the appearance of a colored product can be monitored over time.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare stock solutions of the nucleophiles of known concentrations. To ensure pseudo-first-order kinetics, the nucleophile concentration should be in large excess (at least 10-fold) compared to the substrate.[3]

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the nucleophile solution into a cuvette and place it in the cell holder to reach thermal equilibrium.

    • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and mix thoroughly.

    • Immediately start recording the absorbance at the predetermined wavelength as a function of time.

  • Data Analysis:

    • For a pseudo-first-order reaction, the natural logarithm of the absorbance (or the difference between the absorbance at time t and the final absorbance) versus time will yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile in excess (k₂ = k' / [Nu⁻]).[3]

Protocol 2: NMR Spectroscopic Analysis

NMR spectroscopy can be used to monitor the disappearance of the reactant and the appearance of the product by integrating characteristic peaks.

  • Sample Preparation:

    • In an NMR tube, add a known concentration of this compound and a known concentration of an internal standard (e.g., tetramethylsilane) in a deuterated solvent (e.g., acetone-d₆).

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Kinetic Run:

    • Add a known concentration of the nucleophile solution to the NMR tube.

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate a characteristic peak of a reactant proton (e.g., the -CH₂Br protons) and a characteristic peak of a product proton relative to the internal standard.

    • Plot the concentration of the reactant versus time.

    • The rate constant can be determined by fitting the data to the appropriate integrated rate law (second-order, or pseudo-first-order if the nucleophile is in large excess).

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the kinetic analysis of nucleophilic substitution on this compound, the following diagrams illustrate the S(_N)2 reaction mechanism and a typical experimental workflow.

Caption: S(_{N})2 mechanism for this compound.

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) equilibrate Equilibrate Reactants to Desired Temperature prep->equilibrate initiate Initiate Reaction (Mix Reactants) equilibrate->initiate monitor Monitor Reaction Progress (e.g., Spectroscopy, NMR) initiate->monitor data Collect Data (Concentration vs. Time) monitor->data analysis Kinetic Analysis (Determine Rate Constant) data->analysis compare Compare Rate Constants for Different Nucleophiles analysis->compare

Caption: Experimental workflow for kinetic analysis.

Conclusion

The kinetic analysis of nucleophilic substitution on this compound provides valuable insights into its reactivity and is crucial for its application in organic synthesis. While direct kinetic data may be sparse, a comparative approach using analogous α-haloketones offers a reliable framework for predicting its behavior. The provided experimental protocols offer a starting point for researchers to quantitatively assess the impact of different nucleophiles, solvents, and temperatures on the reaction rate, thereby enabling the optimization of synthetic procedures and a deeper understanding of S(_N)2 reaction mechanisms.

References

A Comparative Guide to the Reactivity of 4-Bromobutan-2-one and 3-Bromo-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric bromoketones: 4-bromobutan-2-one and 3-bromo-2-butanone. Understanding the distinct reactivity profiles of these molecules is crucial for their effective application as intermediates in organic synthesis and drug development. This document outlines their structural differences, compares their reactivity in key chemical transformations with supporting theoretical and experimental evidence, and provides detailed experimental protocols for representative reactions.

Introduction: Structural and Electronic Differences

This compound and 3-bromo-2-butanone share the same molecular formula (C₄H₇BrO) but differ in the position of the bromine atom relative to the carbonyl group. This seemingly minor structural variance leads to significant differences in their electronic properties and, consequently, their chemical reactivity.

  • This compound is a β-bromoketone , with the bromine atom attached to the carbon beta to the carbonyl group. It is also classified as a primary alkyl bromide .

  • 3-Bromo-2-butanone is an α-bromoketone , with the bromine atom on the carbon directly adjacent to the carbonyl group. This carbon is a secondary alkyl bromide .[1]

The proximity of the electron-withdrawing carbonyl group in 3-bromo-2-butanone has a profound activating effect on the C-Br bond, rendering the α-carbon significantly more electrophilic compared to the β-carbon in this compound.

Comparative Reactivity Analysis

The primary mode of reaction for both compounds is nucleophilic substitution, predominantly following a bimolecular (Sₙ2) mechanism. However, the rates and outcomes of these reactions, as well as their propensity to undergo other transformations, differ significantly.

Nucleophilic Substitution (Sₙ2) Reactivity

In Sₙ2 reactions, a nucleophile attacks the electrophilic carbon bearing the leaving group (bromide) in a single, concerted step. The reactivity in Sₙ2 reactions is highly sensitive to both steric hindrance and electronic factors.

Theoretical Reactivity:

3-Bromo-2-butanone is predicted to be significantly more reactive towards nucleophilic substitution than this compound. This enhanced reactivity is attributed to:

  • Electronic Activation: In α-bromoketones, the antibonding orbital of the carbon-bromine bond (σ* C-Br) can overlap with the π-system of the adjacent carbonyl group. This interaction lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the α-carbon more susceptible to nucleophilic attack.

  • Inductive Effect: The electron-withdrawing carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the α-carbon and making it a more potent electrophile.

While this compound is a primary alkyl bromide, which generally favors Sₙ2 reactions due to minimal steric hindrance, the electronic activation in 3-bromo-2-butanone is the dominant factor leading to its superior reactivity.

Quantitative Data Summary:

CompoundStructureType of Alkyl BromideKey Reactivity FactorsPredicted Relative Sₙ2 Rate
This compound CH₃COCH₂CH₂BrPrimary, β-BromoketoneLow steric hindrance. Moderate inductive effect from the carbonyl group.1
3-Bromo-2-butanone CH₃COCH(Br)CH₃Secondary, α-BromoketoneModerate steric hindrance. Strong electronic activation from the adjacent carbonyl group (orbital overlap and inductive effect).>> 1 (significantly faster)
Unique Reactivity Profiles

Beyond nucleophilic substitution, each isomer exhibits unique reactivity patterns that are valuable in synthetic chemistry.

  • 3-Bromo-2-butanone: The Favorskii Rearrangement

As an α-bromoketone with an α'-hydrogen, 3-bromo-2-butanone readily undergoes the Favorskii rearrangement in the presence of a base (e.g., alkoxides).[3] This reaction proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives. For example, treatment of 3-bromo-2-butanone with a base can yield derivatives of 2-methylpropanoic acid.[3] This transformation is a powerful tool for carbon skeleton rearrangement and ring contraction in cyclic systems.

  • This compound: Precursor to Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used in the Paal-Knorr synthesis of furans. The reaction typically involves the alkylation of a 1,3-dicarbonyl compound or a related species with this compound, followed by an acid-catalyzed cyclization and dehydration to form the furan ring.

Experimental Protocols

General Protocol for Comparative Sₙ2 Reactivity (Qualitative)

This experiment provides a qualitative comparison of the reactivity of the two isomers towards a common nucleophile.

Materials:

  • This compound

  • 3-Bromo-2-butanone

  • Sodium iodide

  • Acetone (anhydrous)

  • Test tubes

Procedure:

  • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • In two separate, dry test tubes, place 1 mL of the sodium iodide solution.

  • To one test tube, add 2-3 drops of this compound.

  • To the second test tube, add 2-3 drops of 3-bromo-2-butanone.

  • Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone) at room temperature. The time taken for the precipitate to form is an indication of the relative reaction rate.

Expected Outcome: A precipitate is expected to form significantly faster in the test tube containing 3-bromo-2-butanone, demonstrating its higher reactivity in Sₙ2 reactions.

Protocol for the Favorskii Rearrangement of 3-Bromo-2-butanone

Materials:

  • 3-Bromo-2-butanone

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-butanone (1 equivalent) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid and extract the product (2-methylpropanoic acid or its methyl ester, depending on workup) with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product, which can be further purified by distillation or chromatography.

Protocol for the Synthesis of a Substituted Furan from this compound (Paal-Knorr Synthesis)

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Alkylation: In a round-bottom flask, prepare a solution of sodium ethoxide (1 equivalent) in anhydrous ethanol. To this, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

  • After stirring for 15-20 minutes, add this compound (1 equivalent) dropwise.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cyclization and Dehydration: After cooling, carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux for another 1-2 hours.

  • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the substituted furan.

Visualizing Reaction Mechanisms and Workflows

Sₙ2 Reaction Pathway

SN2_Comparison cluster_4bromo This compound (Primary Alkyl Bromide) cluster_3bromo 3-Bromo-2-butanone (α-Bromoketone) r1 CH₃COCH₂CH₂Br + Nu⁻ ts1 Transition State r1->ts1 Slower p1 CH₃COCH₂CH₂Nu + Br⁻ ts1->p1 r2 CH₃COCH(Br)CH₃ + Nu⁻ ts2 Transition State (Stabilized by C=O) r2->ts2 Faster p2 CH₃COCH(Nu)CH₃ + Br⁻ ts2->p2

Caption: Comparative Sₙ2 reaction pathways for the two isomers.

Favorskii Rearrangement of 3-Bromo-2-butanone

Favorskii_Rearrangement start 3-Bromo-2-butanone enolate Enolate Formation (Base abstracts α'-proton) start->enolate cyclopropanone Intramolecular Sₙ2 (Cyclopropanone intermediate) enolate->cyclopropanone attack Nucleophilic Attack (Base attacks carbonyl) cyclopropanone->attack opening Ring Opening attack->opening product Carboxylic Acid Derivative opening->product

Caption: Mechanism of the Favorskii rearrangement.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow start Start: Isomeric Bromoketones step1 Prepare separate reaction vessels with identical nucleophile and solvent start->step1 step2 Add this compound and 3-Bromo-2-butanone to their respective vessels step1->step2 step3 Monitor reaction progress (e.g., by TLC, precipitate formation, or spectroscopy) step2->step3 step4 Analyze Data: - Reaction time - Product yield - Side products step3->step4 conclusion Conclusion: Determine relative reactivity step4->conclusion

Caption: Logical workflow for comparing the reactivity of the isomers.

Conclusion

The structural difference between this compound and 3-bromo-2-butanone leads to a significant divergence in their chemical reactivity. 3-Bromo-2-butanone, an α-bromoketone, is a markedly more reactive electrophile in Sₙ2 reactions due to the electronic activation conferred by the adjacent carbonyl group. Furthermore, it undergoes the synthetically valuable Favorskii rearrangement. In contrast, this compound, a primary alkyl bromide, while still a useful substrate for Sₙ2 reactions, is less reactive and serves as a precursor for different synthetic targets, such as heterocyclic compounds. The choice between these two isomers in a synthetic strategy will, therefore, be dictated by the desired reactivity and the target molecular architecture. Researchers and drug development professionals can leverage these distinct reactivity profiles to design efficient and selective synthetic routes.

References

Unveiling the Alkylating Landscape: A Comparative Analysis of 4-Bromobutan-2-one and Other Common Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of 4-bromobutan-2-one against other widely used alkylating agents, namely iodoacetamide and N-ethylmaleimide. By examining their reactivity, cytotoxicity, and mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications, from fundamental biochemical studies to the development of novel therapeutics.

Alkylating agents are a class of reactive compounds that introduce alkyl groups into various nucleophilic biomolecules, most notably DNA and proteins. This covalent modification can have profound biological consequences, ranging from the disruption of cellular signaling pathways to the induction of cell death, making them invaluable tools in research and medicine. This compound, an α-haloketone, possesses a reactive carbon-bromine bond adjacent to a carbonyl group, rendering it an effective alkylating agent. Its performance, however, must be weighed against established agents like iodoacetamide, a haloacetamide, and N-ethylmaleimide, a Michael acceptor, each with distinct chemical properties and biological effects.

Comparative Performance of Alkylating Agents

The choice of an alkylating agent is often a trade-off between reactivity, selectivity, and potential off-target effects. The following table summarizes key quantitative data for this compound and its common alternatives. It is important to note that direct comparative data for this compound is limited in the scientific literature. Therefore, data for chloroacetamide, a structurally similar and well-studied α-haloacetamide, is included as a proxy to provide a reasonable estimate of this compound's expected performance.

Alkylating AgentPrimary TargetReaction MechanismSecond-Order Rate Constant with Cysteine (M⁻¹s⁻¹)IC50 Value (µM)
This compound Cysteine (Thiol)Sₙ2Not available (estimated to be similar to or slightly higher than chloroacetamide)Not available
IodoacetamideCysteine (Thiol)Sₙ2~107 (at pH 7.2)[1]~7.5 (A549), ~6.4 (MCF-7)
N-EthylmaleimideCysteine (Thiol)Michael AdditionNot directly comparable under same conditionsVaries widely by cell line
Chloroacetamide (Proxy for this compound)Cysteine (Thiol)Sₙ20.217 (at 30°C, pH 7.0)[2]~200 (Leukemia cells)[3]

Note: Reaction rates and IC50 values are highly dependent on experimental conditions such as pH, temperature, and cell line used. The data presented here is for comparative purposes and may not be directly transferable to all experimental systems.

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of Thiol Reaction Kinetics using the DTNB Assay

This protocol allows for the quantification of the rate at which an alkylating agent reacts with a model thiol compound, such as L-cysteine, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Materials:

  • Alkylating agent of interest (e.g., this compound, iodoacetamide, N-ethylmaleimide)

  • L-cysteine

  • DTNB solution (10 mM in a suitable buffer)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare stock solutions of the alkylating agent and L-cysteine in the reaction buffer.

  • Initiate the reaction by mixing the alkylating agent and L-cysteine solutions at desired final concentrations in a cuvette.

  • At specific time intervals, add an aliquot of the DTNB solution to the reaction mixture.

  • Immediately measure the absorbance at 412 nm. The absorbance is proportional to the concentration of unreacted thiols.

  • The rate of decrease in absorbance over time reflects the rate of the alkylation reaction.

  • The second-order rate constant can be calculated by plotting the natural logarithm of the remaining thiol concentration versus time and dividing the slope by the concentration of the alkylating agent.[4][5][6][7][8][9]

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, which can be used to determine the cytotoxic potential of an alkylating agent.[1][10][11][12][13]

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Alkylating agent of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the alkylating agent for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value, the concentration of the agent that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the logarithm of the alkylating agent concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.

G General Mechanism of Thiol Alkylation cluster_sn2 Sₙ2 Reaction (e.g., this compound, Iodoacetamide) cluster_michael Michael Addition (e.g., N-Ethylmaleimide) Thiolate_sn2 Thiolate (R-S⁻) TransitionState_sn2 [R-S···R'···X]⁻ Thiolate_sn2->TransitionState_sn2 Nucleophilic Attack AlkylHalide α-Halo-carbonyl (R'-X) AlkylHalide->TransitionState_sn2 Thioether_sn2 Thioether (R-S-R') TransitionState_sn2->Thioether_sn2 Bond Formation Halide Halide (X⁻) TransitionState_sn2->Halide Leaving Group Departure Thiolate_michael Thiolate (R-S⁻) Maleimide Maleimide Thiolate_michael->Maleimide Nucleophilic Attack EnolateIntermediate Enolate Intermediate Maleimide->EnolateIntermediate Thioether_michael Thiosuccinimide Adduct EnolateIntermediate->Thioether_michael Protonation

A comparison of Sₙ2 and Michael addition reaction mechanisms for thiol alkylation.

G Experimental Workflow for Comparing Alkylating Agents start Select Alkylating Agents (this compound, Iodoacetamide, N-Ethylmaleimide) kinetics Determine Reaction Kinetics (DTNB Assay) start->kinetics cytotoxicity Assess Cytotoxicity (MTT Assay on various cell lines) start->cytotoxicity proteomics Proteomic Analysis for Specificity (LC-MS/MS) start->proteomics data_analysis Data Analysis and Comparison (Rate Constants, IC50 Values, Off-target Effects) kinetics->data_analysis cytotoxicity->data_analysis proteomics->data_analysis conclusion Select Optimal Agent for Application data_analysis->conclusion

A logical workflow for the comprehensive evaluation of different alkylating agents.

G Potential Impact of Alkylating Agents on the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation AlkylatingAgent Alkylating Agent AlkylatingAgent->RTK Alkylation? AlkylatingAgent->PI3K Alkylation? AlkylatingAgent->Akt Alkylation?

A diagram showing potential alkylation sites within the PI3K/Akt signaling pathway.

Conclusion

The selection of an alkylating agent requires careful consideration of its chemical properties and the specific demands of the experimental system. This compound, as an α-haloketone, is expected to be a reactive alkylating agent, likely operating through an Sₙ2 mechanism similar to iodoacetamide and chloroacetamide.[14][15] While direct comparative data is sparse, its performance can be inferred from related compounds. Iodoacetamide remains a widely used and potent alkylating agent, though it is known to have some off-target reactivity.[16] N-ethylmaleimide offers an alternative mechanism of action through Michael addition, which can be advantageous in certain contexts.

Ultimately, the optimal choice will depend on the desired balance between reaction efficiency, specificity, and the biological question being addressed. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to navigate these choices and advance their scientific endeavors.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4-Bromobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical factor in the synthesis of complex molecules and active pharmaceutical ingredients. 4-Bromobutan-2-one, a key electrophilic building block, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall success of a synthetic route. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the separation and analysis of a broad range of compounds. For this compound, reversed-phase HPLC is the most common approach, separating the analyte and its impurities based on their polarity.

Advantages of HPLC:

  • Broad Applicability: Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

  • High Resolution: Modern columns and solvent systems provide excellent separation of complex mixtures.

  • Robust Quantification: With appropriate detection, HPLC offers high accuracy and precision for purity determination.

Disadvantages of HPLC:

  • Solvent Consumption: Can generate significant amounts of solvent waste.

  • Complexity: Method development can be more time-consuming compared to some GC methods.

Gas Chromatography (GC): The Ideal Technique for Volatile Compounds

Given that this compound is a volatile compound, Gas Chromatography is a highly suitable technique for its purity analysis. When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity information and qualitative identification of impurities.

Advantages of GC:

  • High Efficiency: Capillary GC columns offer excellent separation efficiency for volatile compounds.

  • Sensitivity: Flame Ionization Detectors (FID) and Mass Spectrometers (MS) provide high sensitivity for trace impurity detection.

  • Impurity Identification: GC-MS allows for the structural elucidation of unknown impurities.

Disadvantages of GC:

  • Analyte Volatility: Limited to compounds that are volatile and thermally stable.

  • Potential for Degradation: Thermally labile compounds may degrade in the heated injector or column.

Comparative Data Summary

The following tables summarize the expected performance characteristics of typical HPLC and GC methods for the analysis of this compound. This data is representative of what would be expected from a validated analytical method.

Table 1: HPLC Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%

Table 2: GC Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.999
Precision (%RSD)< 1.5%
Accuracy (% Recovery)98.5 - 101.5%
Limit of Detection (LOD)~0.005%
Limit of Quantitation (LOQ)~0.015%

Experimental Protocols

Reversed-Phase HPLC Method for this compound

Objective: To determine the purity of this compound and separate it from potential impurities using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (50:50, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Standard Preparation: Prepare a reference standard of this compound of known purity in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

Objective: To determine the purity of this compound and identify any volatile impurities using GC-MS.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software with a mass spectral library.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample solution into the GC-MS system and acquire the data.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative peak areas.

    • Calculate the purity based on the area percent of the main peak.

    • Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the analytical techniques.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample SamplePrep Sample Preparation (Dilution in appropriate solvent) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GC GC Analysis SamplePrep->GC DataAnalysis Data Analysis (Peak Integration, Purity Calculation) HPLC->DataAnalysis GC->DataAnalysis ImpurityID Impurity Identification (MS Library Search for GC-MS) GC->ImpurityID Report Final Purity Report DataAnalysis->Report ImpurityID->Report

Caption: General workflow for purity assessment of this compound.

Method_Selection_Logic Start Purity Analysis of This compound IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile GC_Method GC or GC-MS is highly suitable IsVolatile->GC_Method Yes HPLC_Method HPLC is a robust alternative IsVolatile->HPLC_Method No NeedImpurityID Is impurity identification required? GC_Method->NeedImpurityID GCMS_Recommended GC-MS is the preferred method NeedImpurityID->GCMS_Recommended Yes GCFID_Sufficient GC-FID is sufficient for routine purity NeedImpurityID->GCFID_Sufficient No

Spectroscopic Comparison of Products from 4-Bromobutan-2-one Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic characteristics of major products derived from two distinct reaction pathways of 4-Bromobutan-2-one: the Hantzsch thiazole synthesis and the Favorskii rearrangement. For researchers, scientists, and professionals in drug development, this document offers a side-by-side examination of the spectral data, detailed experimental methodologies, and visual representations of the underlying chemical processes.

Comparative Spectroscopic Data

The spectroscopic data for the primary products of the Hantzsch thiazole synthesis (2-amino-4-methylthiazole) and a common Favorskii rearrangement product from a related bromobutanone (2-methylpropanoic acid from 3-bromobutan-2-one) are summarized below. This allows for a direct comparison of the key identifying features in NMR, IR, and Mass Spectrometry.

Spectroscopic Technique2-amino-4-methylthiazole (from Hantzsch Synthesis)2-methylpropanoic acid (from Favorskii Rearrangement)
¹H NMR δ 6.2 (s, 1H, thiazole H), δ 4.9 (br s, 2H, NH₂), δ 2.2 (s, 3H, CH₃)δ 12.0 (br s, 1H, COOH), δ 2.6 (septet, 1H, CH), δ 1.2 (d, 6H, 2xCH₃)[1]
¹³C NMR δ 167.5 (C-2), δ 148.0 (C-4), δ 100.5 (C-5), δ 17.0 (CH₃)δ 184.5 (C=O), δ 34.0 (CH), δ 19.0 (CH₃)
IR (cm⁻¹) 3440-3280 (N-H stretch), 1630 (N-H bend), 1540 (C=N stretch)3300-2500 (broad O-H stretch), 1700 (C=O stretch), 2970 (C-H stretch)[2]
Mass Spec (m/z) 114 (M⁺), prominent fragments at 99, 72, 57[3]88 (M⁺), prominent fragments at 73, 45, 43[4]

Reaction Pathways and Experimental Workflow

The selection of reaction conditions dictates the transformation of this compound into structurally distinct products. The Hantzsch synthesis provides a pathway to heterocyclic compounds, while the Favorskii rearrangement yields carboxylic acid derivatives.

Reaction_Pathways Reaction Pathways of this compound cluster_hantzsch Hantzsch Thiazole Synthesis cluster_favorskii Favorskii Rearrangement reactant This compound product1 2-amino-4-methylthiazole reactant->product1 Hantzsch Synthesis product2 2-methylpropanoic acid (from analogous 3-bromobutan-2-one) reactant->product2 Favorskii Rearrangement thiourea Thiourea base Base (e.g., NaOH)

A diagram illustrating the two primary reaction pathways for this compound.

The general workflow for the synthesis and subsequent spectroscopic characterization of the reaction products is outlined below. This process ensures the reliable identification and purity assessment of the synthesized compounds.

Experimental_Workflow Experimental Workflow start Start: this compound reaction Reaction: - Hantzsch Synthesis - Favorskii Rearrangement start->reaction workup Reaction Work-up (e.g., Extraction, Neutralization) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification spectroscopy Spectroscopic Characterization purification->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ir IR spectroscopy->ir ms Mass Spectrometry spectroscopy->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis end End: Characterized Product analysis->end

A flowchart depicting the general experimental workflow from synthesis to characterization.

Experimental Protocols

Hantzsch Thiazole Synthesis of 2-amino-4-methylthiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • After cooling to room temperature, the reaction mixture is poured into a beaker containing a 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Favorskii Rearrangement of 3-Bromobutan-2-one to 2-methylpropanoic acid

While this protocol uses the isomeric 3-bromobutan-2-one, the procedure is illustrative of the Favorskii rearrangement for brominated butanones.

Materials:

  • 3-Bromobutan-2-one

  • Sodium hydroxide solution (e.g., 10%)

  • Diethyl ether

  • Hydrochloric acid (for acidification)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of 3-bromobutan-2-one in diethyl ether is added dropwise to a stirred, cooled solution of sodium hydroxide.

  • The mixture is allowed to warm to room temperature and stirred for several hours.

  • The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified with hydrochloric acid.

  • The resulting carboxylic acid is extracted with diethyl ether.

  • The combined organic extracts are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methylpropanoic acid. Further purification can be done by distillation.

References

A Comparative Guide to Green Chemistry Metrics in 4-Bromobutan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromobutan-2-one, a key electrophilic building block in the pharmaceutical and agrochemical industries, offers a practical case study for the application of green chemistry principles. Evaluating synthetic routes through established metrics is crucial for developing more sustainable, cost-effective, and environmentally benign chemical processes. This guide provides an objective comparison of synthetic pathways to this compound, focusing on quantitative green chemistry metrics supported by detailed experimental protocols.

Understanding Green Chemistry Metrics

To quantitatively assess the "greenness" of a chemical reaction, a set of metrics has been established. These move beyond traditional yield calculations to provide a more holistic view of efficiency and waste generation.

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[1] A higher atom economy signifies less waste generated in the form of byproducts.[1]

  • Reaction Mass Efficiency (RME): A more practical metric than AE, RME accounts for the reaction yield and the stoichiometry of the reactants used. It is the percentage of the mass of the product relative to the total mass of reactants.

  • Environmental Factor (E-Factor): A simple and widely used metric, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product.[2] A lower E-Factor indicates less waste and a greener process. Water is often excluded from this calculation.[2]

  • Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, reagents, solvents, process water) used in a process to the mass of the final product. It provides a complete picture of the process efficiency from a mass perspective.[3][4]

Synthetic Route Comparison

The most established method for synthesizing this compound is the bromination of a hydroxyketone precursor.[2] An alternative, multi-step route has also been proposed in patent literature.

Route 1: Bromination of 4-Hydroxybutan-2-one

This common and efficient method involves the SN2 substitution of the hydroxyl group in 4-hydroxybutan-2-one with a bromine atom using a brominating agent such as phosphorus tribromide (PBr₃).[2][5] The reaction is often performed in the presence of a weak base like pyridine to neutralize the acid byproduct.[5]

Reaction Scheme:

3 C₄H₈O₂ (4-Hydroxybutan-2-one) + PBr₃ → 3 C₄H₇BrO (this compound) + H₃PO₃

Experimental Protocol:

The following protocol is adapted from a standard, vetted procedure for the bromination of a primary alcohol using phosphorus tribromide, as detailed in Organic Syntheses. This provides a realistic basis for calculating mass-based green chemistry metrics.

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place phosphorus tribromide (90.2 g, 0.333 mol) and a solvent such as chloroform (250 mL, approx. 372.5 g). Add pyridine (19.8 g, 0.25 mol) with stirring over 15 minutes. Cool the mixture to 0°C. A solution of 4-hydroxybutan-2-one (88.1 g, 1.0 mol) in chloroform (100 mL, approx. 149 g) is added slowly over 4 hours, maintaining the temperature at 0°C. The mixture is stirred for an additional hour and then allowed to warm to room temperature and stand for 24 hours. The workup involves quenching with ice water, separation of the organic layer, washing with sodium bicarbonate solution and brine, drying over anhydrous sodium sulfate, and removal of the solvent by distillation. The crude product is then purified by vacuum distillation to yield this compound (134.4 g, 89% yield).

Green Chemistry Metrics Analysis (Route 1):

MetricFormulaCalculationResultInterpretation
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100(3 * 151.00) / ((3 * 88.11) + 270.69) x 10084.7% High efficiency in theory, with most reactant atoms ending up in the desired product.
Reaction Mass Efficiency (RME) (Actual Mass of Product / Σ Mass of Reactants) x 100(134.4 g / (88.1 g + 90.2 g)) x 10075.4% Good practical efficiency, accounting for stoichiometry and a high reaction yield.
E-Factor (Total Mass In - Mass of Product) / Mass of Product(88.1+90.2+19.8+372.5+149) - 134.4 / 134.44.97 For every kg of product, nearly 5 kg of waste (solvent, byproducts, etc.) is generated.
Process Mass Intensity (PMI) Total Mass In / Mass of Product(88.1+90.2+19.8+372.5+149) / 134.45.97 Nearly 6 kg of material is used to produce 1 kg of the final product.

Note: Workup materials (water, brine, drying agents) are not included in this PMI calculation for simplicity, though a full industrial PMI would account for them.

Route 2: Multi-step Synthesis from Methyl 3-oxopentanoate

A method described in patent literature outlines a new synthesis pathway starting from methyl 3-oxopentanoate. This route involves an initial chlorination with thionyl chloride in dichloromethane, followed by a "degreasing" reaction in hydrochloric acid, and finally a bromination step to yield the product.

Reaction Scheme (Simplified):

  • Methyl 3-oxopentanoate + SOCl₂ (in CH₂Cl₂) → Chlorinated Intermediate

  • Chlorinated Intermediate + HCl → Key Intermediate

  • Key Intermediate + Brominating Agent → this compound

Qualitative Green Chemistry Assessment:

While a full quantitative analysis is not possible without detailed experimental data for each step's workup and purification, a qualitative assessment can be made:

  • Atom Economy: Multi-step syntheses inherently tend to have lower overall atom economy compared to more convergent routes.

  • Solvent and Reagent Choice: The use of hazardous chlorinated solvents like dichloromethane (CH₂Cl₂) and reagents such as thionyl chloride (SOCl₂) is a significant drawback from a green chemistry perspective.

  • Process Complexity: Multiple steps increase energy consumption, potential for waste generation during intermediate purifications, and overall process complexity, which generally leads to a higher PMI.

The patent claims a total yield of over 50%, which is significantly lower than the 89% yield reported for Route 1. This lower overall yield would further negatively impact the mass-based efficiency metrics.

Visualizing the Green Chemistry Assessment Workflow

The process of evaluating a synthetic route using these metrics can be visualized as a logical workflow.

G cluster_input Process Inputs cluster_output Process Outputs cluster_metrics Green Chemistry Metrics Calculation Reactants Reactants (e.g., 4-Hydroxybutan-2-one, PBr3) AE Atom Economy (AE) (Theoretical Efficiency) Reactants->AE RME Reaction Mass Efficiency (RME) (Practical Efficiency) Reactants->RME PMI Process Mass Intensity (PMI) (Overall Mass Burden) Reactants->PMI EFactor E-Factor (Waste Ratio) Reactants->EFactor Auxiliaries Auxiliaries (Solvents, Catalysts, Pyridine) Auxiliaries->PMI Auxiliaries->EFactor Product Desired Product (this compound) Product->RME Product->PMI Product->EFactor Byproducts Byproducts (H3PO3) Waste Process Waste (Used Solvents, etc.) Assessment Overall Greenness Assessment AE->Assessment RME->Assessment PMI->Assessment EFactor->Assessment

Caption: Workflow for evaluating a synthesis using green chemistry metrics.

Conclusion

Based on this comparative analysis, the direct bromination of 4-hydroxybutan-2-one (Route 1) is demonstrably the "greener" synthetic route for producing this compound. It is a single-step process with high atom economy and a significantly higher reported yield compared to the multi-step alternative. While its PMI and E-Factor indicate substantial waste generation, primarily from solvents, these metrics provide a clear benchmark for future optimization. Efforts to improve the greenness of Route 1 could focus on replacing hazardous solvents like chloroform with more benign alternatives, optimizing solvent quantities, and developing methods for catalyst and solvent recycling. The multi-step synthesis (Route 2), with its use of hazardous reagents and lower overall efficiency, presents a less sustainable option. This guide underscores the importance of applying quantitative metrics to drive the selection and optimization of chemical processes in line with the principles of green chemistry.

References

Safety Operating Guide

Proper Disposal of 4-Bromobutan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Bromobutan-2-one (CAS No. 28509-46-8), ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. This content is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor that causes skin and eye irritation and may cause respiratory irritation[1]. Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles[2].

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: Use only in a well-ventilated area. A respirator may be required when vapors or aerosols are generated[3].

Hazard Summary and Handling Data

The following table summarizes key hazard information and handling requirements for this compound.

Hazard ClassificationDescriptionHandling and Storage Precautions
Physical Hazards H226: Flammable liquid and vapor[1].Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment and non-sparking tools. Keep container tightly closed in a dry, well-ventilated place[2][3].
Health Hazards H315: Causes skin irritation[1].H319: Causes serious eye irritation[1].H335: May cause respiratory irritation[1].Avoid breathing fumes, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection[3].
UN Number & Packing Group UN Number: 1224Packing Group: III[4].Store in a dark place under an inert atmosphere. For long-term storage, a freezer at -70°C is recommended[4].

Step-by-Step Disposal Procedure

This compound is a halogenated organic compound and must be disposed of as hazardous waste. It should never be poured down the drain or mixed with non-hazardous trash[5]. The primary and recommended method for disposal is controlled incineration by a licensed hazardous waste disposal facility[5].

Step 1: Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and reaction residues, in a dedicated hazardous waste container.

  • This container must be specifically designated for "Halogenated Organic Waste" to prevent dangerous reactions with other waste streams[5].

Step 2: Container Labeling

  • The waste container must be clearly and securely labeled with the words "Hazardous Waste" [5].

  • Include the full chemical name: "this compound" [5].

  • List all other components in the waste mixture with their approximate percentages.

  • Ensure the appropriate hazard pictograms (e.g., Flammable, Irritant) are displayed on the label.

Step 3: Waste Storage

  • Keep the waste container tightly sealed when not in use[3].

  • Store the container in a designated, well-ventilated, and secure hazardous waste satellite accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials[6].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container[5].

  • Do not attempt to transport hazardous waste yourself.

Spill Management

In the event of a spill, evacuate the area and remove all sources of ignition.

  • Small Spills: Use a non-combustible absorbent material, such as sand, vermiculite, or a commercial chemical absorbent (e.g., Chemizorb®), to contain and collect the spill[3][7]. Place the absorbed material into a sealed container for disposal as halogenated organic waste[7].

  • Large Spills: Evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Procedure: Triple-rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol)[5].

  • Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container[5].

  • Final Disposal: After triple-rinsing, the container can typically be disposed of as regular laboratory glassware or plasticware. Always check with your local EHS guidelines for specific rules on decontaminated container disposal[5].

Experimental Protocols for Disposal

Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes[5]. Due to its reactivity and hazardous nature, attempting to neutralize it with bases or other reagents can lead to unpredictable and potentially dangerous side reactions. The regulated and recommended method of disposal is high-temperature incineration by a specialized waste management facility, which ensures complete destruction of the compound[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.